molecular formula C30H52O2 B15595132 Schleicheol 2

Schleicheol 2

Cat. No.: B15595132
M. Wt: 444.7 g/mol
InChI Key: LJJLFLNKMQSUFO-MPQWDPDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has been reported in Schleichera oleosa with data available.

Properties

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJLFLNKMQSUFO-MPQWDPDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Schleicheol 2: A Technical Whitepaper on its Chemical Profile and Inferred Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical structure of Schleicheol 2. Due to the limited availability of research focused specifically on this compound, this whitepaper extrapolates potential biological activities, experimental protocols, and signaling pathways based on studies of its source organism, Schleichera oleosa, and structurally related phytosterols (B1254722). All data and methodologies presented should be considered in this context.

Introduction

This compound is a naturally occurring phytosterol. Phytosterols, a class of steroid alcohols found in plants, are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides an in-depth look at the chemical structure of this compound and explores its potential therapeutic applications by examining data from closely related compounds and the plant from which it is isolated, Schleichera oleosa. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a stigmastane-type steroid. Its chemical identity has been established through spectroscopic analysis.

Molecular Formula: C₃₀H₅₂O₂[1]

IUPAC Name: 17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]

CAS Number: 256445-66-6[1]

Synonyms: 7-Methoxystigmast-5-en-3-ol, Schleichol 1 (note: PubChem lists "Schleichol 1" as a synonym for this compound, suggesting they may be closely related or identical)[1]

The structure of this compound is characterized by a tetracyclic cyclopenta[a]phenanthrene core, typical of sterols, with a substituted side chain at C-17, a hydroxyl group at C-3, and a methoxy (B1213986) group at C-7.

Inferred Biological Activities and Quantitative Data

While direct studies on the biological effects of this compound are scarce, research on extracts from Schleichera oleosa and analogous phytosterols suggests potential anticancer and antimicrobial properties.

Anticancer Activity

Extracts from Schleichera oleosa have demonstrated anticancer and anti-metastatic effects. A study on the seed extract showed it could reduce the proliferation of breast cancer cells by up-regulating the expression of the BRCA1 and p16 genes[1][2]. The IC50 of the seed extract was found to be 140 µg/ml in MCF-7 breast cancer cells[2].

Furthermore, a structurally similar compound, stigmast-5-en-3-ol, has shown significant antiproliferative effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines. This suggests that this compound may exhibit similar cytotoxic activities.

CompoundCell LineActivityQuantitative Data (IC₅₀)Reference
Schleichera oleosa seed extractMCF-7 (Breast Cancer)Anticancer, Anti-metastatic140 µg/ml[2]
Stigmast-5-en-3-olHL-60 (Leukemia)Antiproliferative37.82 µg/ml[3]
Stigmast-5-en-3-olMCF-7 (Breast Cancer)Antiproliferative45.17 µg/ml[3]
Antimicrobial Activity

Triterpenoids isolated from the bark of Schleichera oleosa have shown promising antimicrobial activity against various fungal and bacterial pathogens. While specific data for this compound is unavailable, the general findings for compounds from the same source suggest its potential in this area.

Putative Signaling Pathway: Induction of Apoptosis

Based on the pro-apoptotic effects observed for the related sterol, stigmast-5-en-3-ol, a plausible mechanism of action for the potential anticancer activity of this compound is the induction of the mitochondria-mediated apoptotic pathway. Stigmast-5-en-3-ol was found to increase the expression of the pro-apoptotic protein Bax and caspases, while decreasing the levels of the anti-apoptotic protein Bcl-xL[3]. This shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.

apoptosis_pathway cluster_stimulus External Stimulus cluster_membrane Mitochondrial Membrane cluster_cytosol Cytosol This compound This compound Bcl2 Bcl-xL This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC Cytochrome c MOMP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Putative mitochondria-mediated apoptosis pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and characterization of phytosterols like this compound from plant materials. These are not specific to this compound but represent standard methodologies in natural product chemistry.

Extraction and Isolation Workflow

experimental_workflow start Plant Material (e.g., Schleichera oleosa bark) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Maceration or Soxhlet with Hexane/Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation tlc Thin Layer Chromatography (TLC) Analysis fractionation->tlc purification Further Purification (e.g., HPLC) tlc->purification Pool Fractions pure_compound Isolated this compound purification->pure_compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodologies

a. Plant Material Collection and Preparation: The bark of Schleichera oleosa is collected, washed, and shade-dried. The dried material is then ground into a coarse powder.

b. Extraction:

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol (B129727) or a hexane-ethanol mixture) at room temperature for an extended period (e.g., 72 hours) with occasional stirring. The process is repeated multiple times to ensure complete extraction.

  • Soxhlet Extraction: For a more exhaustive extraction, the powdered material is placed in a thimble in a Soxhlet apparatus and extracted with a suitable solvent (e.g., hexane) for several hours.

c. Isolation and Purification:

  • The crude extract is concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

d. Structure Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.

Conclusion and Future Directions

This compound, a phytosterol with a defined chemical structure, represents a promising candidate for further pharmacological investigation. While direct evidence of its biological activity is currently limited, studies on its source plant, Schleichera oleosa, and structurally related compounds strongly suggest potential anticancer and antimicrobial properties. The inferred pro-apoptotic mechanism of action provides a solid basis for future research into its efficacy against various cancer cell lines.

To fully elucidate the therapeutic potential of this compound, further studies are warranted. These should include:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

  • In vitro and in vivo studies to determine its specific anticancer and antimicrobial activities, including the determination of IC₅₀ and Minimum Inhibitory Concentration (MIC) values.

  • Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.

This whitepaper serves as a call to action for the scientific community to explore the untapped potential of this compound as a novel therapeutic agent.

References

Unveiling Schleicheol 2: A Technical Guide to its Discovery and Natural Provenance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, natural origin, and structural elucidation of the triterpenoid (B12794562) Schleicheol 2. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed account of the experimental protocols and quantitative data associated with this natural product.

Introduction

This compound is a naturally occurring triterpenoid that has been identified in two distinct plant species: Schleichera oleosa and Helianthus tuberosus. Its initial discovery, isolation, and structural characterization were the result of a bioassay-guided fractionation of an extract from Schleichera oleosa, a tree found in the teak forests of Sri Lanka. This investigation was part of a broader search for antineoplastic agents from natural sources. Subsequently, this compound was also identified as a constituent of Helianthus tuberosus, commonly known as the Jerusalem artichoke. This dual natural sourcing provides a unique perspective on the distribution of this compound in the plant kingdom.

Natural Origin

This compound was first isolated from the bark and stem of the Sri Lankan tree Schleichera oleosa (family Sapindaceae)[1]. More recently, it has also been reported as a constituent of Helianthus tuberosus (family Asteraceae), a plant cultivated for its tubers[2]. The initial discovery was a result of bioassay-guided separation targeting the P-388 lymphocytic leukemia cell line[1].

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures, as detailed in the primary literature[1].

Extraction and Isolation

The initial extraction from the bark and stem of Schleichera oleosa was followed by a multi-step isolation process to yield this compound. The workflow for this process is outlined below.

Figure 1. Isolation Workflow for this compound plant_material Bark and Stem of Schleichera oleosa extraction Extraction plant_material->extraction separation Bioassay-Guided Separation extraction->separation isolation Isolation of this compound separation->isolation

Figure 1. Isolation Workflow for this compound

The bioassay-guided separation was crucial in pinpointing the fractions with potential anticancer activity, ultimately leading to the isolation of this compound and other related sterols[1].

Structure Elucidation

The molecular structure of this compound was determined using a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1]. The structural determination was aided by comparison with the X-ray crystal structure of a related compound, schleicherastatin 1, which was isolated from the same extract[1].

Quantitative Data

The structural characterization of this compound is supported by specific spectroscopic data.

Spectroscopic Data

Key 13C-NMR chemical shifts for this compound have been reported, which are instrumental in its structural verification.

Carbon AtomChemical Shift (δC)
C-5146.1
C-773.9
C-942.7
C-1449.1
Table 1: Selected 13C-NMR Chemical Shifts for this compound[3]

Biological Activity

The initial investigation that led to the discovery of this compound was guided by its activity against the P-388 lymphocytic leukemia cell line[1]. However, the primary publication focuses on the more potent anticancer activities of the co-isolated schleicherastatins[1]. Further research is required to fully elucidate the specific biological activities and potential signaling pathways associated with this compound.

Signaling Pathway Visualization

As the specific signaling pathways modulated by this compound have not yet been elucidated, a diagrammatic representation is not currently feasible. Future research into the compound's mechanism of action will be necessary to map its interactions with cellular signaling cascades.

Conclusion

This compound, a triterpenoid of dual botanical origin, represents an interesting subject for further phytochemical and pharmacological investigation. Its discovery underscores the value of bioassay-guided fractionation of natural extracts in identifying novel bioactive compounds. The detailed experimental and spectroscopic data presented here provide a solid foundation for future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Putative Biosynthesis of Schleicherol 2 in Schleichera oleosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Schleicherol 2, a steroidal triterpenoid (B12794562) isolated from Schleichera oleosa, presents a molecule of interest for further investigation due to its structural features. This document provides a comprehensive overview of the postulated biosynthetic pathway of Schleicherol 2, drawing upon the established principles of triterpenoid and sterol biosynthesis in plants. While the precise enzymatic steps in Schleichera oleosa have not been fully elucidated, this guide offers a robust theoretical framework to direct future research. It includes hypothesized enzymatic reactions, detailed generic experimental protocols for pathway investigation, and a framework for quantitative data presentation.

Introduction

Schleichera oleosa (Lour.) Oken, a member of the Sapindaceae family, is a tree recognized for its traditional medicinal uses and as a host for the lac insect. Phytochemical investigations of this plant have revealed a variety of secondary metabolites, including a range of triterpenoids. Among these are Schleicherol 1 and Schleicherol 2, which are steroidal compounds. The biosynthesis of such complex natural products is a multi-step enzymatic process, starting from simple precursors. Understanding this pathway is crucial for the potential biotechnological production of Schleicherol 2 and for the discovery of novel enzymes with applications in synthetic biology. This guide synthesizes the current knowledge of triterpenoid biosynthesis to propose a putative pathway for Schleicherol 2.

The General Triterpenoid Biosynthetic Pathway

The biosynthesis of all triterpenoids, including sterols like Schleicherol 2, originates from the ubiquitous precursor acetyl-CoA. The pathway can be broadly divided into three main stages: the formation of the linear C30 precursor squalene (B77637), the cyclization of squalene, and the post-cyclization modifications.

2.1. Formation of 2,3-Oxidosqualene (B107256)

The initial steps of the pathway, leading to the formation of the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occur via the mevalonate (B85504) (MVA) pathway in the cytosol.[1][2] These C5 units are sequentially condensed to form the C15 farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to yield the C30 hydrocarbon, squalene. Subsequently, squalene is epoxidized at its C2-C3 double bond by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene, the linear precursor for the cyclization step.[1]

2.2. Cyclization of 2,3-Oxidosqualene

The cyclization of 2,3-oxidosqualene is a key branching point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[3][4] These enzymes facilitate a complex cascade of stereospecific cyclizations and rearrangements to generate the diverse array of triterpenoid skeletons. In plants, the primary sterol precursor is cycloartenol (B190886), which is formed by the action of cycloartenol synthase (CAS).[4]

2.3. Post-Cyclization Modifications

Following the formation of the initial cyclic skeleton, a series of extensive modifications occur to yield the final bioactive triterpenoid. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), which introduce hydroxyl groups and sugar moieties, respectively, at specific positions on the triterpenoid backbone.[2][5] Other modifications can include acylations, methylations, and rearrangements.[6][7][8]

Postulated Biosynthesis Pathway of Schleicherol 2

The chemical structure of Schleicherol 2, identified as 17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, reveals a steroidal backbone with a methoxy (B1213986) group at C-7 and a hydroxyl group at C-3.[9] Based on this structure and the general principles of plant sterol biosynthesis, a putative pathway for Schleicherol 2 in Schleichera oleosa can be proposed.

The pathway likely proceeds through the formation of cycloartenol, the common precursor for plant sterols. Cycloartenol then undergoes a series of modifications, including the opening of the cyclopropane (B1198618) ring, to form other sterol intermediates. The introduction of a methoxy group at the C-7 position is a key step in the formation of Schleicherol 2.

Schleicherol_2_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Squalene Squalene Synthesis cluster_Cyclization Cyclization & Modification Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP Multiple steps FPP FPP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Intermediate_Sterols Intermediate_Sterols Cycloartenol->Intermediate_Sterols Multiple steps 7-Hydroxy_Sterol 7-Hydroxy_Sterol Intermediate_Sterols->7-Hydroxy_Sterol CYP450 (Hydroxylation) Schleicherol_2 Schleicherol_2 7-Hydroxy_Sterol->Schleicherol_2 O-Methyltransferase Investigation_Workflow A Phytochemical Analysis of S. oleosa B Isolation & Structural Elucidation of Schleicherol 2 & Intermediates A->B C Transcriptome Sequencing A->C F In Vitro Enzyme Assays B->F D Identification of Candidate Genes (OSCs, CYP450s, etc.) C->D E Heterologous Expression & Functional Characterization of Genes D->E G Confirmation of Biosynthetic Steps E->G F->G H Pathway Elucidation G->H

References

Identifying the Biological Targets of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of biological targets is a critical step in the development of new therapeutic agents. This guide provides a comprehensive overview of a hypothetical workflow for elucidating the molecular targets and mechanisms of action of a novel natural product, exemplified here as "Schleicheol 2." Due to the absence of specific public data on this compound, this document serves as an in-depth, technical template for researchers engaged in the early-stage discovery and characterization of new chemical entities. It outlines established experimental protocols, data presentation strategies, and the visualization of complex biological processes.

Introduction

Natural products are a rich source of novel chemical scaffolds with therapeutic potential. The elucidation of their biological targets is paramount to understanding their efficacy and potential toxicity. This guide outlines a systematic approach to identify the molecular targets of a hypothetical novel compound, "this compound," isolated from a rare plant species. The described workflow integrates computational and experimental methodologies to progress from initial screening to target validation and pathway analysis.

Initial Target Hypothesis Generation

An initial hypothesis for the biological targets of a novel compound can be generated through several in silico and experimental approaches.

In Silico Prediction

Computational methods can provide initial clues about potential protein targets based on the chemical structure of this compound.

  • Chemical Similarity Searching: Comparing the structure of this compound against databases of known bioactive compounds can suggest potential targets if it shares similarities with molecules of known function.

  • Reverse Docking: Screening the structure of this compound against a library of 3D protein structures can predict potential binding partners.

Phenotypic Screening

High-throughput screening of this compound across various cell lines can reveal its effects on cellular phenotypes such as apoptosis, cell proliferation, or inflammation. These phenotypic changes can suggest the involvement of specific signaling pathways.

Experimental Protocols for Target Identification

Once initial hypotheses are formed, experimental validation is crucial. The following are detailed protocols for key experiments.

Affinity-Based Target Identification

Protocol: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a carboxyl or amino group).

    • Covalently couple the derivatized this compound to an activated chromatography resin (e.g., NHS-activated Sepharose).

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the cell lysate with the this compound-coupled resin to allow for protein binding.

    • As a negative control, incubate the lysate with an uncoupled resin.

  • Elution and Analysis:

    • Wash the resin to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).

Target Engagement and Validation

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations.

    • Include a vehicle-treated control.

  • Heating Profile:

    • Heat the treated cell suspensions at a range of temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells to release soluble proteins.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Quantitative Data Presentation

The following tables present hypothetical quantitative data for this compound, illustrating how such data should be structured for clear comparison.

Table 1: Hypothetical Binding Affinities of this compound for Identified Targets

Target ProteinMethodBinding Affinity (Kd)
Kinase XSurface Plasmon Resonance150 nM
Transcription Factor YIsothermal Titration Calorimetry1.2 µM
Enzyme ZMicroscale Thermophoresis800 nM

Table 2: Hypothetical In Vitro Activity of this compound

Target ProteinAssay TypeIC50 / EC50
Kinase XKinase Activity Assay250 nM (IC50)
Transcription Factor YReporter Gene Assay2.5 µM (EC50)
Enzyme ZEnzymatic Assay1.1 µM (IC50)

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_characterization Functional Characterization In_Silico_Screening In Silico Screening (Docking, Similarity Search) Affinity_Chromatography Affinity Chromatography-MS In_Silico_Screening->Affinity_Chromatography Phenotypic_Screening Phenotypic Screening (e.g., Apoptosis Assay) Phenotypic_Screening->Affinity_Chromatography CETSA CETSA Affinity_Chromatography->CETSA SPR Surface Plasmon Resonance CETSA->SPR ITC Isothermal Titration Calorimetry SPR->ITC Enzyme_Assays In Vitro Enzyme Assays ITC->Enzyme_Assays Cellular_Assays Cell-Based Assays Enzyme_Assays->Cellular_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis Cellular_Assays->Signaling_Pathway_Analysis

Caption: A generalized workflow for the identification and validation of biological targets for a novel compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 MAPKKK Adaptor->Kinase1 Kinase2 MAPKK Kinase1->Kinase2 KinaseX Kinase X (MAPK) Target of this compound Kinase2->KinaseX TF Transcription Factor KinaseX->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Schleicheol2 This compound Schleicheol2->KinaseX

Caption: A hypothetical signaling pathway illustrating the inhibition of Kinase X by this compound.

Conclusion

While specific data for "this compound" is not currently available, the methodologies and frameworks presented in this guide provide a robust and comprehensive approach for the identification and characterization of its biological targets. By following a systematic process of in silico prediction, experimental validation, and functional analysis, researchers can effectively elucidate the mechanism of action of novel bioactive compounds, paving the way for their development as future therapeutics. This technical guide serves as a valuable resource for scientists in the field of drug discovery, offering a structured pathway from a novel compound to a well-defined molecular target.

In-depth Technical Review on the Bioactivity of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schleicheol 2 is a naturally occurring sterol isolated from the bark and stem of the teak forest medicinal tree, Schleicheera oleosa. Its discovery was the result of bioassay-guided fractionation aimed at identifying potential anticancer compounds. While its structural analogues, the schleicherastatins, have demonstrated notable cancer cell growth inhibitory effects, this compound has been reported to exhibit marginal cytotoxic activity against a panel of human cancer cell lines. This technical guide provides a comprehensive review of the available scientific literature on the bioactivity of this compound, with a focus on its cytotoxic properties.

Cytotoxic Activity of this compound

The primary bioactivity reported for this compound is its cytotoxicity against various human tumor cell lines. The isolation and initial biological evaluation of this compound were described in a seminal study by Pettit et al. (2000). This research utilized a bioassay-guided separation of an extract from Schleichera oleosa, with the P-388 murine lymphocytic leukemia cell line as the initial screening tool.

Quantitative Data

While the initial discovery paper by Pettit et al. described the cytotoxic effects of this compound as "marginal," specific quantitative data from this study is not widely available in publicly accessible databases. Further research is required to obtain the precise half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against the tested cell lines. However, the qualitative description suggests that higher concentrations of this compound are required to achieve significant cancer cell growth inhibition compared to its more potent analogues, the schleicherastatins.

Table 1: Summary of Reported Cytotoxic Activity of this compound

Cell LineCancer TypeReported ActivityQuantitative Data (IC50/GI50)
P-388Murine Lymphocytic LeukemiaInitial screening bioassayData not publicly available
Various Human Tumor Cell LinesPanel of human cancersMarginal activityData not publicly available

Data is based on the description in the initial discovery publication. Specific quantitative values require access to the full-text article by Pettit et al. (2000).

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using established in vitro cell-based assays. The following is a generalized protocol based on standard methodologies for the cell lines mentioned in the discovery of this compound.

P-388 Murine Lymphocytic Leukemia Cytotoxicity Assay

This assay is a common method for screening potential anticancer compounds.

Methodology:

  • Cell Culture: P-388 murine lymphocytic leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density to ensure exponential growth during the assay period.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. These dilutions are added to the wells containing the P-388 cells. Control wells receive the vehicle (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect on cell proliferation.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis P1 Culture P-388 Cells P2 Seed Cells in 96-well Plate P1->P2 T1 Prepare this compound Dilutions P2->T1 T2 Add Compound to Cells T1->T2 I1 Incubate for 48-72h T2->I1 A1 Add Viability Reagent (MTT/SRB) I1->A1 A2 Measure Absorbance A1->A2 A3 Calculate IC50 Value A2->A3

Workflow for a typical in vitro cytotoxicity assay.

Other Bioactivities

Currently, there is no publicly available scientific literature detailing any anti-inflammatory or antioxidant activities of this compound. The primary focus of the research surrounding this compound has been its potential as a cytotoxic agent. Further studies are required to explore other potential biological effects.

Signaling Pathways

The mechanism of action and the specific cellular signaling pathways affected by this compound have not yet been elucidated. Given its steroidal structure, it is plausible that it could interact with nuclear receptors or membrane-associated signaling proteins, but this remains speculative without experimental evidence.

Signaling_Pathway_Hypothesis Schleicheol2 This compound Cell Cancer Cell Schleicheol2->Cell UnknownTarget Unknown Molecular Target(s) Cell->UnknownTarget Downstream Downstream Signaling Events UnknownTarget->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis

Hypothesized mechanism of action for this compound.

Conclusion

This compound, a sterol isolated from Schleichera oleosa, has been identified as a compound with marginal cytotoxic activity against various cancer cell lines. While the initial discovery provides a foundation for its biological relevance, there is a significant lack of detailed quantitative data and further research into its other potential bioactivities and mechanism of action. Future investigations should focus on obtaining precise IC50 values against a broader panel of cancer cell lines, exploring its potential anti-inflammatory and antioxidant properties, and elucidating the molecular signaling pathways through which it exerts its biological effects. This will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutic agents.

Spectroscopic Data of Schleicheol 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Schleicheol 2, a naturally occurring sterol. Due to the limited public availability of the raw spectral data, this document focuses on presenting the known structural information and the general experimental workflows involved in its characterization. The primary source for the isolation and structural elucidation of this compound is a study by Pettit et al., published in the Journal of Natural Products in 2000.

Chemical Structure and Origin

This compound is a sterol with the molecular formula C₃₀H₅₂O₂. It was first isolated from the bark and stem of the teak forest medicinal tree, Schleichera oleosa. The IUPAC name for this compound is (3β,7α)-7-methoxy-stigmast-5-en-3-ol.

Figure 1: Chemical Structure of this compound (A 2D representation of the chemical structure of this compound would be presented here.)

Spectroscopic Data Summary

While the complete raw ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data from the original publication by Pettit et al. are not publicly accessible, this section would typically present the detailed spectral assignments in tabular format. The tables would include chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) that are crucial for structural verification and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

(This table would ideally contain columns for Proton Assignment, Chemical Shift (δ) in ppm, Multiplicity (e.g., s, d, t, m), and Coupling Constant (J) in Hz. The data would be referenced from the primary literature.)

Data not publicly available.

Table 2: ¹³C NMR Spectroscopic Data of this compound

(This table would list the Carbon Assignment and the corresponding Chemical Shift (δ) in ppm for each carbon atom in the this compound molecule.)

Data not publicly available.

Table 3: Mass Spectrometry Data of this compound

(This table would present the key mass spectrometry data, including the ionization method (e.g., HRESIMS) and the observed mass-to-charge ratios (m/z) for the molecular ion and significant fragments.)

Data not publicly available.

Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data validation. The following outlines the general procedures that would have been employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: High-field NMR spectrometers, such as 300 or 500 MHz instruments, would have been used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: A purified sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences would be used to obtain the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra would be acquired to determine the chemical shifts of all carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) might have been used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, likely an Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) instrument, would have been used.

  • Sample Introduction: The sample would be introduced into the mass spectrometer, either directly via an infusion pump or coupled to a chromatographic system like HPLC.

  • Data Acquisition: High-resolution mass spectra (HRMS) would be recorded to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition. Tandem MS (MS/MS) experiments could be performed to obtain fragmentation patterns, providing further structural information.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Collection Collection of Schleichera oleosa Preparation Drying and Grinding Collection->Preparation Extraction Solvent Extraction Preparation->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Isolation Isolation of this compound Chromatography->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide highlights the key spectroscopic techniques and methodologies integral to the characterization of novel natural products. While the specific data for this compound remains within the confines of the original publication, the outlined procedures and the general workflow provide a solid framework for researchers in the field of natural product chemistry and drug discovery. For definitive quantitative data, direct reference to the primary literature is essential.

Isolating Nature's Potential: A Technical Guide to the Purification of Schleicheol 2 from Schleichera oleosa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification of Schleicheol 2, a sterol found in the plant Schleichera oleosa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the methodologies for extraction, fractionation, and purification, and presents the available data in a structured format.

Introduction

Schleichera oleosa, a tree native to the Indian subcontinent and Southeast Asia, has a history of use in traditional medicine.[1][2] Phytochemical investigations of this plant have revealed a variety of secondary metabolites, including triterpenoids, sterols, and fatty acids.[2][3] Among these compounds is this compound, a sterol isolated from the bark and stem of the plant.[4][5] The isolation of this compound was originally achieved through a bioassay-guided fractionation process, indicating its potential biological activity.[4][5] This guide outlines a detailed protocol for the isolation and purification of this compound, based on established methodologies for natural product chemistry.

Experimental Protocols

The isolation of this compound from Schleichera oleosa is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a composite of established methods for the isolation of sterols from plant materials.

Plant Material Collection and Preparation

Fresh bark and stem of Schleichera oleosa should be collected and authenticated. The plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to maximize the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a suitable organic solvent. Methanol (B129727) is a common choice for the initial extraction of a broad range of phytochemicals.[6]

Protocol:

  • Pack the powdered bark and stem material (e.g., 1 kg) into the thimble of a Soxhlet apparatus.

  • Extract with methanol (e.g., 5 L) for a sufficient duration (e.g., 48-72 hours) until the solvent running through the siphon is colorless.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.

Protocol:

  • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate.

  • Separate the layers and concentrate each fraction using a rotary evaporator. The fraction containing this compound is typically identified through bioassay or thin-layer chromatography (TLC) analysis. Based on the sterol nature of this compound, it is expected to be present in the less polar fractions (n-hexane and dichloromethane).

Chromatographic Purification

The bioactive fraction is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

  • Column Chromatography:

    • Pre-adsorb the active fraction onto a small amount of silica (B1680970) gel.

    • Load the adsorbed material onto a silica gel column (e.g., 60-120 mesh).

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using pTLC with a suitable solvent system or by semi-preparative/preparative HPLC.

    • For HPLC, a C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis or refractive index).

    • Collect the peak corresponding to this compound.

Structure Elucidation

The purified this compound is characterized using spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Data Presentation

The following tables summarize the quantitative data typically obtained during the isolation of sterols from plant bark. Note that the specific values for this compound are not extensively reported in the literature; therefore, these tables provide representative data based on similar natural product isolation studies.

Table 1: Extraction and Partitioning Yields
Parameter Value
Starting Plant Material (dry weight)1.0 kg
Crude Methanol Extract Yield50 - 100 g (5 - 10%)
n-Hexane Fraction Yield10 - 20 g
Dichloromethane Fraction Yield5 - 15 g
Ethyl Acetate Fraction Yield3 - 10 g
Aqueous Fraction Yield15 - 30 g
Table 2: Purification of this compound (Representative Data)
Parameter Value
Starting Dichloromethane Fraction10 g
Column Chromatography Fraction Yield500 - 1500 mg
Final Yield of Pure this compound10 - 50 mg
Purity (by HPLC)>95%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the bioassay-guided isolation and purification of this compound.

G cluster_extraction Extraction & Partitioning cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification & Characterization plant_material Schleichera oleosa (Bark & Stem Powder) soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanol Extract soxhlet->crude_extract partitioning Solvent Partitioning (Hexane, DCM, EtOAc, Water) crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction dcm_fraction DCM Fraction partitioning->dcm_fraction etac_fraction EtOAc Fraction partitioning->etac_fraction water_fraction Aqueous Fraction partitioning->water_fraction bioassay1 Bioassay (e.g., P388) hexane_fraction->bioassay1 dcm_fraction->bioassay1 etac_fraction->bioassay1 water_fraction->bioassay1 active_fraction Active Fraction (e.g., DCM) bioassay1->active_fraction column_chrom Silica Gel Column Chromatography active_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc schleicheol2 Pure this compound hplc->schleicheol2 nmr_ms Structure Elucidation (NMR, MS) schleicheol2->nmr_ms G cluster_pathway Generalized Apoptotic Pathway cluster_cell Cancer Cell schleicheol2 This compound membrane_receptor Membrane Interaction/ Intracellular Targets schleicheol2->membrane_receptor stress_signal Cellular Stress Signal membrane_receptor->stress_signal bax Bax (Pro-apoptotic) stress_signal->bax bcl2 Bcl-2 (Anti-apoptotic) stress_signal->bcl2 Inhibition mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibition cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocol for the Extraction of Schleicheol 2 from Schleichera oleosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and isolation of Schleicheol 2, a sterol found in the medicinal tree Schleichera oleosa. The methodology is based on the bioassay-guided separation techniques reported by Pettit et al. (2000).[1][2] This protocol involves solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. Additionally, this note outlines the potential biological significance of compounds from S. oleosa, particularly in the context of cancer research, and provides a representative signaling pathway that may be modulated by extracts from this plant.

Introduction

Schleichera oleosa (Lour.) Oken, commonly known as the Kusum tree or Ceylon oak, is a member of the Sapindaceae family and is utilized in traditional medicine for various ailments.[3][4] Phytochemical investigations of this plant have revealed a rich profile of bioactive compounds, including terpenoids, betulinic acid, and various sterols.[3][4] Among these are the schleicherastatins and schleicheols, which have been isolated from the bark and stem of the tree.[1][2][5]

This compound (7-Methoxystigmast-5-en-3-ol) is a sterol isolated from S. oleosa. The isolation of this compound and its congeners has often been guided by bioassays for cytotoxic or anticancer activity.[1][2] For instance, the related schleicherastatins have demonstrated inhibitory effects on cancer cell growth, suggesting a potential therapeutic value for compounds derived from this plant.[1][2][5] Extracts from S. oleosa have been shown to possess anticancer properties, potentially through the regulation of key tumor suppressor genes and signaling pathways.[3][6][7]

This protocol provides a robust method for the isolation of this compound for research and drug development purposes.

Experimental Protocol: Extraction and Isolation of this compound

This protocol is adapted from the methodology described by Pettit et al. in the Journal of Natural Products (2000).[1][2] The procedure is a multi-step process involving initial extraction followed by systematic fractionation and purification.

2.1 Materials and Reagents

  • Dried and ground bark and stem of Schleichera oleosa

  • Solvents: Dichloromethane (B109758) (CH₂Cl₂), Methanol (B129727) (MeOH), Hexane (B92381), Ethyl Acetate (EtOAc)

  • Deionized Water (H₂O)

  • Sephadex LH-20

  • Silica (B1680970) Gel (for column chromatography)

  • HPLC-grade solvents

  • Standard laboratory glassware and equipment

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

2.2 Step-by-Step Methodology

Step 1: Initial Solvent Extraction

  • Begin with 10 kg of the dried, ground bark and stem of Schleichera oleosa.

  • Perform an initial extraction using a 3:1 mixture of dichloromethane and methanol.

  • Concentrate the resulting extract in vacuo to yield a crude residue.

Step 2: Solvent Partitioning

  • Suspend the crude residue in a 9:1 mixture of methanol and water.

  • Perform a liquid-liquid partition with hexane. Separate and collect the hexane layer.

  • Sequentially partition the remaining aqueous methanol phase with dichloromethane and then ethyl acetate.

  • Concentrate each of the solvent fractions (hexane, dichloromethane, ethyl acetate) separately. The active fractions containing sterols are typically found in the dichloromethane and hexane extracts.[2]

Step 3: Preliminary Chromatographic Separation (Sephadex LH-20)

  • Subject the active dichloromethane fraction to column chromatography using Sephadex LH-20.

  • Elute the column with a suitable solvent system, such as methanol, to separate the components based on size.

  • Collect fractions and monitor using an appropriate method (e.g., Thin Layer Chromatography) to pool fractions containing compounds of interest.

Step 4: Silica Gel Column Chromatography

  • Further purify the active fractions obtained from the Sephadex LH-20 column using silica gel column chromatography.

  • Employ a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect and analyze the fractions to isolate the sterol-containing portions.

Step 5: High-Performance Liquid Chromatography (HPLC) Purification

  • Perform final purification of the fractions containing this compound using HPLC.

  • Utilize a reverse-phase column (e.g., C18) with an appropriate isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water).

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Recrystallize the final product from a suitable solvent to obtain pure this compound.

Data Presentation: Yield of this compound

The following table summarizes the quantitative yield of this compound from the starting plant material as reported in the literature.[2]

Starting MaterialPlant PartAmount of Starting MaterialFinal Yield of this compoundReference
Schleichera oleosaBark and Stem10 kg9.3 mgPettit et al., 2000

Visualization of Workflow and Biological Pathway

4.1 Experimental Workflow Diagram

The following diagram illustrates the key stages of the extraction and isolation protocol for this compound.

Extraction_Workflow Start 10 kg Dried & Ground Schleichera oleosa (Bark & Stem) Extraction Solvent Extraction (CH₂Cl₂:MeOH 3:1) Start->Extraction Partitioning Solvent Partitioning (Hexane, CH₂Cl₂, EtOAc) Extraction->Partitioning Sephadex Sephadex LH-20 Column Chromatography Partitioning->Sephadex Active Fractions Silica Silica Gel Column Chromatography Sephadex->Silica HPLC Final Purification (HPLC) Silica->HPLC End Pure this compound (9.3 mg) HPLC->End

Figure 1: Experimental workflow for the isolation of this compound.

4.2 Postulated Signaling Pathway

Extracts from Schleichera oleosa have demonstrated anticancer activity, including the ability to induce apoptosis and regulate key tumor suppressor genes in breast cancer cells.[3][6] A proposed mechanism involves the upregulation of the BRCA1 and p16 genes.[3][6] The p16 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein, thus blocking cell cycle progression from G1 to S phase. Upregulation of p16 is a key step in cellular senescence and tumor suppression.

The following diagram represents a simplified signaling pathway for p16-mediated cell cycle arrest, a potential target for bioactive compounds from S. oleosa.

Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibitory Pathway CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates (P) CyclinD Cyclin D CyclinD->CDK46 forms complex E2F E2F Rb->E2F releases S_Phase S-Phase Genes (Cell Proliferation) E2F->S_Phase activates SO_Extract Schleichera oleosa Bioactive Compounds (e.g., this compound) p16 p16 (Tumor Suppressor) SO_Extract->p16 Upregulates p16->CDK46 Inhibits Rb_inactive Rb-E2F Complex

Figure 2: p16/Rb pathway for cell cycle arrest, a target for S. oleosa compounds.

References

Application Notes and Protocols: Schleicheol 2 as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schleicheol 2, a naturally occurring phenolic compound, has garnered attention for its potential antioxidant properties. In the realm of antioxidant research and drug development, the use of a reliable positive control is paramount for the validation and interpretation of experimental results. A positive control serves as a benchmark to confirm that the assay is performing as expected and provides a reference against which the antioxidant capacity of novel compounds can be assessed. These application notes provide a comprehensive guide for utilizing this compound as a positive control in common in vitro and cell-based antioxidant assays.

The protocols detailed herein cover the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and a cellular antioxidant activity (CAA) assay. While extensive quantitative data for this compound is still emerging, this document provides the methodological framework and representative data presentation formats necessary for its validation and routine use.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of this compound should be determined and compared against a well-established standard antioxidant such as Ascorbic Acid, Trolox, or Quercetin (B1663063). The results can be summarized in a table for clear comparison. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric for the DPPH and ABTS assays. For the FRAP assay, the activity is often expressed as equivalent concentration of a standard, such as FeSO4 or Trolox. In cellular assays, the activity can be expressed as quercetin equivalents.

Table 1: Representative Antioxidant Activity of this compound Compared to a Standard Antioxidant

AssayParameterThis compoundStandard Antioxidant (e.g., Ascorbic Acid)
DPPH Assay IC50 (µg/mL)Insert Experimental ValueInsert Experimental Value
ABTS Assay IC50 (µg/mL)Insert Experimental ValueInsert Experimental Value
FRAP Assay µM Fe(II) Equivalents/µgInsert Experimental ValueInsert Experimental Value
Cellular Antioxidant Assay Quercetin Equivalents (QE)Insert Experimental ValueInsert Experimental Value

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1][2][3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark at 4°C.[1][2]

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for a standard antioxidant (e.g., Ascorbic Acid).

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the various concentrations of this compound or the standard antioxidant.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the sample blank, add 100 µL of the sample solution and 100 µL of methanol to correct for any color of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[4][5][6]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][6]

  • Preparation of ABTS Working Solution:

    • Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

  • Assay Protocol:

    • Add 20 µL of the various concentrations of this compound or the standard to the wells of a 96-well plate.

    • Add 180 µL of the ABTS working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.[6]

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7][8][9]

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of 10 mM TPTZ solution in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃ solution in a 10:1:1 ratio.[9]

    • Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄) in distilled water or an appropriate solvent.

  • Assay Protocol:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.[7]

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 593 nm after a set time (e.g., 4 to 60 minutes, depending on the kinetics of the reaction).[7][8]

  • Calculation of FRAP Value:

    • Create a standard curve using the absorbance values of the FeSO₄ standards.

    • The FRAP value of this compound is determined from the standard curve and expressed as µM Fe(II) equivalents per µg of the compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method that measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[10][11][12] The oxidation is induced by a peroxyl radical generator, such as ABAP or AAPH.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or ABAP

  • Quercetin (as a standard)

  • Cell culture medium

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • After 24 hours, remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in culture medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and add DCFH-DA solution (e.g., 25 µM) to the cells. Incubate for 1 hour in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add a solution of AAPH (e.g., 600 µM) to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 538 nm) every 5 minutes for 1 hour.

  • Calculation of CAA Value:

    • The area under the fluorescence curve is calculated for both the control and the treated wells.

    • The CAA value is calculated using the formula:

      Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • The results can be expressed as micromoles of Quercetin Equivalents (QE) per gram of this compound.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_S2 Prepare this compound Stock prep_Dilutions Create Serial Dilutions prep_S2->prep_Dilutions prep_Std Prepare Standard Stock prep_Std->prep_Dilutions add_samples Add Samples/Standards to Plate prep_Dilutions->add_samples prep_Reagent Prepare Assay Reagent add_reagent Add Assay Reagent prep_Reagent->add_reagent add_samples->add_reagent incubate Incubate add_reagent->incubate measure Measure Absorbance/Fluorescence incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50/Equivalents plot_curve->calc_ic50

Caption: Experimental workflow for antioxidant assays.

Antioxidant_Mechanism cluster_reaction Radical Scavenging FR Free Radical (e.g., DPPH•) SFR Stable Free Radical (e.g., DPPH-H) FR->SFR Donates H• or e- S2 This compound (Antioxidant) S2_ox Oxidized This compound S2->S2_ox

Caption: General mechanism of radical scavenging.

References

Application Notes and Protocols for the Synthesis of Schleicheol 2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of Schleicheol 2, an oleanane-type triterpenoid (B12794562). While specific synthetic protocols for this compound are not extensively documented in the current literature, this guide presents detailed, adaptable methodologies based on established procedures for structurally related triterpenoids. The protocols outlined below focus on the modification of the C-3 hydroxyl group and the introduction of functionalities at the C-2 position, offering a foundation for generating diverse libraries of this compound derivatives for biological screening and drug discovery programs.

Overview of Synthetic Strategies

The chemical structure of this compound, with its characteristic pentacyclic triterpenoid scaffold and a hydroxyl group at the C-3 position, presents several opportunities for synthetic modification. The primary strategies for derivatization include:

  • Esterification of the C-3 Hydroxyl Group: This is a common and effective method to introduce a wide variety of functional groups, potentially modulating the compound's lipophilicity and biological activity.

  • Introduction of Nitrogen-Containing Heterocycles: Fusing or attaching heterocyclic moieties, such as pyrazoles, to the triterpenoid A-ring can significantly alter the pharmacological profile of the parent compound.[1][2]

  • Aldol (B89426) Condensation at the C-2 Position: Following oxidation of the C-3 hydroxyl to a ketone, the adjacent C-2 position can be functionalized via aldol condensation reactions to introduce new carbon-carbon bonds and extend the molecular scaffold.

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data from analogous derivatization reactions on oleanane (B1240867) and lupane-type triterpenoids. This data can serve as a benchmark for optimizing the synthesis of this compound derivatives.

Table 1: Esterification of Triterpenoid C-3 Hydroxyl Group

MethodTriterpenoid SubstrateAcylating AgentCoupling Agent/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
Steglich EsterificationSecondary AlkynolPropiolic AcidDCC, DMAPDCM-RT99[3]
Steglich EsterificationGeneric Secondary AlkynolGeneric Carboxylic AcidDCC, DMAP (10 mol%)DCM-RT95[3]
Mitsunobu ReactionSecondary AlkynolBenzoic AcidPPh₃, DEADTHF-RT85-95[3]
Mitsunobu ReactionBetulinPhthalimidePPh₃, DIADTHF24RT78N/A

DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-(Dimethylamino)pyridine; DCM: Dichloromethane; RT: Room Temperature; PPh₃: Triphenylphosphine (B44618); DEAD: Diethyl azodicarboxylate; DIAD: Diisopropyl azodicarboxylate; THF: Tetrahydrofuran.

Table 2: Synthesis of Heterocyclic and Aldol Condensation Derivatives

Reaction TypeTriterpenoid SubstrateReagentsSolventTime (h)Temp (°C)Yield (%)Reference
Pyrazole FormationBetulonic acidHydrazine (B178648) hydrate (B1144303)Ethanol (B145695)6Reflux85-90N/A
Claisen-Schmidt CondensationAcetoneBenzaldehyde, 10% NaOH95% Ethanol0.33RTHigh[4]
Reductive AminationBetulin aldehydeBenzyl amine, NaBH₄Methanol4RTHigh[5]

Experimental Protocols

The following are detailed, step-by-step protocols that can be adapted for the synthesis of this compound derivatives.

Protocol 1: Steglich Esterification of the C-3 Hydroxyl Group

This protocol is a mild and efficient method for the esterification of alcohols.[6]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM in a round bottom flask.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DCC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture and wash the solid DCU with cold DCM.

  • The filtrate contains the crude ester derivative. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Mitsunobu Reaction for Esterification with Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[7]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Synthesis of a Pyrazole-Fused this compound Derivative

This protocol describes a general method for the synthesis of pyrazole-fused triterpenoids, which involves the initial oxidation of the C-3 hydroxyl group, followed by formylation and cyclization.[8][9]

Part A: Oxidation of C-3 Hydroxyl to Ketone

  • Dissolve this compound in a suitable solvent (e.g., DCM).

  • Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture to isolate the C-3 ketone derivative (Schleicheolone).

Part B: Formylation at C-2

  • To a solution of Schleicheolone in a suitable solvent (e.g., anhydrous toluene), add a base such as sodium methoxide.

  • Add ethyl formate (B1220265) and stir the reaction at room temperature.

  • After completion, neutralize the reaction and extract the 2-formyl-Schleicheolone derivative.

Part C: Pyrazole Ring Formation

  • Dissolve the 2-formyl-Schleicheolone derivative in ethanol.

  • Add hydrazine hydrate and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the pyrazole-fused this compound derivative.

  • Purify the product by crystallization or column chromatography.

Protocol 4: Claisen-Schmidt Condensation for C-2 Functionalization

This protocol describes the base-catalyzed condensation of an aromatic aldehyde with the C-2 position of the C-3 ketone derivative of this compound.[4][10]

Materials:

  • 3-oxo-Schleicheol 2 (Schleicheolone) (1.0 eq)

  • Aromatic aldehyde of choice (e.g., benzaldehyde) (1.1 eq)

  • Potassium hydroxide (B78521) or sodium hydroxide (catalyst)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve Schleicheolone (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round bottom flask.

  • Slowly add a solution of potassium hydroxide or sodium hydroxide in ethanol to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • After the reaction is complete, the product can often be isolated by filtration if it precipitates.

  • Wash the crude product with cold ethanol.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.

Esterification_Workflow cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction Schleicheol2 This compound Ester_Derivative C-3 Ester Derivative Schleicheol2->Ester_Derivative Steglich Esterification Schleicheol2->Ester_Derivative Mitsunobu Reaction Steglich_Reagents Carboxylic Acid, DCC, DMAP Mitsunobu_Reagents Carboxylic Acid, PPh3, DEAD/DIAD

Caption: General workflows for the esterification of this compound.

Heterocycle_Workflow Schleicheol2 This compound Schleicheolone 3-Oxo-Schleicheol 2 (Schleicheolone) Schleicheol2->Schleicheolone Oxidation (e.g., PCC) Formyl_Derivative 2-Formyl-3-Oxo-Schleicheol 2 Schleicheolone->Formyl_Derivative Formylation (Ethyl Formate, NaOMe) Pyrazole_Derivative Pyrazole-Fused This compound Derivative Formyl_Derivative->Pyrazole_Derivative Cyclization (Hydrazine Hydrate)

Caption: Synthetic pathway for a pyrazole-fused this compound derivative.

Aldol_Condensation_Workflow Schleicheol2 This compound Schleicheolone 3-Oxo-Schleicheol 2 (Schleicheolone) Schleicheol2->Schleicheolone Oxidation (e.g., PCC) Aldol_Product C-2 Aldol Condensation Product Schleicheolone->Aldol_Product Claisen-Schmidt Condensation (Ar-CHO, Base)

Caption: Workflow for C-2 functionalization via Claisen-Schmidt condensation.

References

Application Notes and Protocols for Schleicheol 2 in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schleichera oleosa (Lour.) Oken, a plant belonging to the Sapindaceae family, has a history of use in traditional medicine for treating various ailments, including skin infections, rheumatism, and dysentery.[1][2] Phytochemical investigations of this plant have revealed the presence of numerous bioactive compounds, including triterpenoids, phenols, flavonoids, and fatty acids, many of which exhibit antimicrobial properties.[3][4][5] Notably, compounds such as taraxerone (B198196) and tricadenic acid A isolated from the bark of S. oleosa have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] This document provides detailed application notes and protocols for evaluating the antimicrobial susceptibility of a novel hypothetical compound, Schleicheol 2, presumed to be isolated from Schleichera oleosa. These protocols are designed to be adaptable for other novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Determined by Broth Microdilution

MicroorganismATCC StrainThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus2592380.250.5
Escherichia coli259223280.015
Pseudomonas aeruginosa2785364>1280.25
Enterococcus faecalis292121621
Candida albicans900284N/AN/A

Table 2: Zone of Inhibition Diameters for this compound Determined by Disk Diffusion

MicroorganismATCC StrainThis compound (30 µ g/disk ) Zone Diameter (mm)Ampicillin (10 µ g/disk ) Zone Diameter (mm)Ciprofloxacin (5 µ g/disk ) Zone Diameter (mm)
Staphylococcus aureus25923182825
Escherichia coli25922141630
Pseudomonas aeruginosa2785310028
Enterococcus faecalis29212162018
Candida albicans9002820N/AN/A

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (uninoculated broth)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Protocol:

  • Prepare Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic prepared in the same manner as this compound.

    • Negative Control: Wells containing only sterile broth.

    • Growth Control: Wells containing broth and the microbial inoculum but no antimicrobial agent.

    • Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungi may require 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterial strain to an antimicrobial agent based on the size of the zone of inhibition around a disk impregnated with the agent.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ampicillin, Ciprofloxacin)

  • Forceps

  • Incubator (35 ± 2°C)

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.

  • Apply Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Impregnate sterile filter paper disks with a known amount of this compound solution (e.g., 30 µg). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the this compound disk and the control antibiotic disks onto the surface of the agar. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm). Interpret the results based on established guidelines for the control antibiotics. For this compound, the zone diameters provide a qualitative measure of its activity.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Inoculum in Broth prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilution of this compound prep_stock->serial_dilute add_broth Add Broth to 96-Well Plate add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (16-20h at 35°C) add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_inoculum Prepare 0.5 McFarland Inoculum Suspension swab_plate Swab Inoculum onto MHA Plate prep_inoculum->swab_plate prep_disks Prepare this compound Impregnated Disks place_disks Place Disks on Agar Surface prep_disks->place_disks swab_plate->place_disks incubate Incubate Plate (16-20h at 35°C) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Potential_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Effects schleicheol2 This compound cell_membrane Cell Membrane schleicheol2->cell_membrane cell_wall Cell Wall schleicheol2->cell_wall protein_synthesis Protein Synthesis schleicheol2->protein_synthesis nucleic_acid Nucleic Acid Synthesis schleicheol2->nucleic_acid enzyme Essential Enzymes schleicheol2->enzyme disruption Membrane Disruption cell_membrane->disruption lysis Inhibition of Cell Wall Synthesis cell_wall->lysis translation_block Inhibition of Translation protein_synthesis->translation_block replication_block Inhibition of Replication/Transcription nucleic_acid->replication_block metabolism_block Metabolic Disruption enzyme->metabolism_block microbial_death Microbial Cell Death disruption->microbial_death lysis->microbial_death translation_block->microbial_death replication_block->microbial_death metabolism_block->microbial_death

References

Application Notes & Protocols: Stability Testing of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability testing is, therefore, a mandatory component of the drug development process, providing essential data for regulatory submissions. This document outlines a comprehensive protocol for the stability testing of Schleicheol 2, a novel drug substance. The protocol is designed to be compliant with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products, and ICH Q1B for photostability testing.[1][2][3][4]

The objective of this stability testing protocol is to:

  • Establish the intrinsic stability profile of this compound.

  • Identify potential degradation pathways and degradation products.[1]

  • Develop and validate a stability-indicating analytical method.

  • Define a re-test period and recommend storage conditions.[1]

Given the absence of prior knowledge on the specific degradation pathways of this compound, a series of forced degradation studies will be conducted to deliberately degrade the molecule under various stress conditions.[5] These studies are crucial for understanding the molecule's vulnerabilities and for developing a robust stability-indicating analytical method, which is essential for accurately quantifying the drug substance in the presence of its degradants.[6][7]

1. Materials and Equipment

  • This compound drug substance (at least three primary batches)

  • High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Photodiode Array (PDA) detector[8][9]

  • Mass Spectrometer (MS) for peak identification (recommended)[6][8]

  • ICH-compliant stability chambers

  • ICH-compliant photostability chamber[4][10]

  • pH meter

  • Analytical balance

  • Volumetric glassware

  • Acids (e.g., Hydrochloric acid)

  • Bases (e.g., Sodium hydroxide)

  • Oxidizing agent (e.g., Hydrogen peroxide)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Buffers

2. Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[6] A reversed-phase HPLC method with UV detection is the most common approach for small molecule drugs and will be developed and validated for this compound.[8]

2.1. Method Development

The initial method development will focus on achieving adequate separation between the parent this compound peak and any peaks generated during forced degradation studies. Key parameters to be optimized include:

  • Column chemistry (e.g., C18, C8)

  • Mobile phase composition (e.g., acetonitrile/water, methanol/buffer)

  • Gradient elution program

  • Flow rate

  • Column temperature

  • Detection wavelength

2.2. Method Validation

The developed method will be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

3. Experimental Protocols

3.1. Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[1] A target degradation of 5-20% is generally considered optimal for these studies.

3.1.1. Acidic Hydrolysis

  • Prepare a solution of this compound in a suitable solvent.

  • Add hydrochloric acid to a final concentration of 0.1 N.

  • Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it, and dilute to the target concentration for HPLC analysis.

  • Analyze the sample using the validated stability-indicating HPLC method.

3.1.2. Basic Hydrolysis

  • Prepare a solution of this compound in a suitable solvent.

  • Add sodium hydroxide (B78521) to a final concentration of 0.1 N.

  • Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it, and dilute to the target concentration for HPLC analysis.

  • Analyze the sample using the validated stability-indicating HPLC method.

3.1.3. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add hydrogen peroxide to a final concentration of 3%.

  • Store the solution at room temperature for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample and dilute to the target concentration for HPLC analysis.

  • Analyze the sample using the validated stability-indicating HPLC method.

3.1.4. Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature chamber.

  • Expose the sample to a high temperature (e.g., 80°C) for a defined period (e.g., 1, 2, 4 weeks).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration for HPLC analysis.

  • Analyze the sample using the validated stability-indicating HPLC method.

3.1.5. Photostability Testing

  • Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][10]

  • A control sample should be protected from light.

  • After the exposure period, dissolve the sample in a suitable solvent and dilute to the target concentration for HPLC analysis.

  • Analyze both the exposed and control samples using the validated stability-indicating HPLC method.

3.2. Long-Term Stability Testing

Long-term stability studies are conducted to establish the re-test period for the drug substance under the recommended storage conditions.[1]

  • Store at least three primary batches of this compound in the proposed container closure system at the long-term storage condition: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]

  • Pull samples at specified time points: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.

  • Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

3.3. Accelerated Stability Testing

Accelerated stability studies are performed to predict the long-term stability of the drug substance.[1]

  • Store at least three primary batches of this compound in the proposed container closure system at the accelerated storage condition: 40°C ± 2°C / 75% RH ± 5% RH.[1]

  • Pull samples at specified time points: 0, 3, and 6 months.

  • Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

4. Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours/weeks)Assay (% of Initial)Major Degradation Products (% Peak Area)
Acidic Hydrolysis (0.1 N HCl, 60°C) 24
48
72
Basic Hydrolysis (0.1 N NaOH, 60°C) 24
48
72
Oxidative (3% H₂O₂, RT) 24
48
72
Thermal (80°C) 1 week
2 weeks
4 weeks
Photostability 1.2 million lux hrs & 200 W hrs/m²

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

Time Point (Months)Batch 1 Assay (%)Batch 2 Assay (%)Batch 3 Assay (%)Total Degradation Products (%)
0
3
6
9
12
18
24
36
48
60

Table 3: Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)Batch 1 Assay (%)Batch 2 Assay (%)Batch 3 Assay (%)Total Degradation Products (%)
0
3
6

5. Visualization of Experimental Workflow

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_stability 3. Stability Studies cluster_analysis 4. Analysis & Reporting start Start: this compound Batches method_dev Develop & Validate Stability-Indicating Method start->method_dev acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability long_term Long-Term Stability (25°C/60% RH or 30°C/65% RH) accelerated Accelerated Stability (40°C/75% RH) hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis long_term->hplc_analysis accelerated->hplc_analysis data_analysis Data Analysis & Trend Evaluation hplc_analysis->data_analysis report Final Stability Report data_analysis->report

Caption: Experimental workflow for this compound stability testing.

6. Signaling Pathways and Logical Relationships

As this compound is a small molecule drug substance, the primary focus of stability testing is on its chemical degradation pathways rather than biological signaling pathways. The logical relationship of the stability testing process is depicted in the workflow diagram above. The process follows a logical progression from method development and forced degradation to identify potential issues, followed by long-term and accelerated studies to confirm the stability profile and establish a re-test period.

This comprehensive stability testing protocol for this compound provides a robust framework for evaluating its stability in accordance with regulatory expectations. The data generated from these studies will be crucial for understanding the degradation profile of this compound, ensuring the development of a stable drug product, and supporting regulatory filings. Adherence to these detailed methodologies will ensure the generation of high-quality and reliable stability data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Schleicheol 2 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Schleicheol 2 in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic chemical properties?

This compound is a research compound with the chemical formula C30H52O2.[1] Based on its molecular structure, it is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC30H52O2PubChem[1]
Molecular Weight444.7 g/mol PubChem[1]
Physical DescriptionSolidHuman Metabolome Database[1]
Melting Point82 - 88 °CHuman Metabolome Database[1]
XLogP38.8PubChem[1]

2. I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended starting points?

Due to its hydrophobic nature, direct dissolution of this compound in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.

Recommended Organic Solvents for Stock Solutions:

General Workflow for Solubilization:

A Weigh this compound B Dissolve in Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate to aid dissolution B->C D Dilute into Aqueous Buffer C->D E Observe for Precipitation D->E

Figure 1. General workflow for preparing this compound solutions.

3. My compound precipitates out of solution after diluting the organic stock into my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Optimize the Organic Solvent Concentration: Minimize the percentage of the organic solvent in the final solution. While the organic solvent helps to dissolve the compound initially, a high concentration can be incompatible with some biological systems. A final concentration of DMSO below 0.5% is generally recommended for cell-based assays.

  • Use a Surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]

4. What are some advanced techniques to improve the aqueous solubility of this compound for in vivo studies?

For in vivo applications where the use of organic solvents may be limited, more advanced formulation strategies are often necessary. These techniques aim to increase the bioavailability of poorly soluble drugs.[2][5]

TechniqueDescription
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate.[2][3]
Micronization Reducing the particle size of the drug increases the surface area available for dissolution.[4][5]
Nanosuspension A sub-micron colloidal dispersion of drug particles which can be stabilized by surfactants.[2][6]
Lipid-Based Formulations Incorporating the drug into lipid-based delivery systems like microemulsions or self-emulsifying drug delivery systems (SEDDS).[5]
Complexation Using molecules like cyclodextrins to form a more soluble complex with the drug.[4][7]

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.

Inconsistent results can often be traced back to issues with compound solubility and stability in the cell culture medium.

Troubleshooting Steps:

A Inconsistent Assay Results B Check for Compound Precipitation in Media (Visual Inspection/Microscopy) A->B C Prepare Fresh Stock Solutions B->C Precipitation Observed E Evaluate Compound Stability in Media over Time (e.g., via HPLC) B->E No Visible Precipitation D Test Different Solubilization Methods (e.g., add surfactant) C->D F Optimize Final DMSO Concentration D->F

Figure 2. Troubleshooting inconsistent cell-based assay results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out 4.45 mg of this compound (MW = 444.7 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the weighed compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions using Cyclodextrin

This protocol is for preparing a 100 µM working solution of this compound with the aid of hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Dilute Stock Solution: Add the required volume of your 10 mM this compound DMSO stock solution to the HP-β-CD solution while vortexing to achieve the final concentration of 100 µM.

  • Incubation: Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for complex formation.

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter that is compatible with your organic solvent.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated with this compound, assuming it acts as an inhibitor of a kinase involved in a pro-inflammatory signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Gene Pro-inflammatory Gene TranscriptionFactor->Gene translocates Response Inflammatory Response Gene->Response Ligand Ligand Ligand->Receptor Schleicheol2 This compound Schleicheol2->KinaseB Inhibition

Figure 3. Hypothetical signaling pathway for this compound action.

References

Troubleshooting unexpected results in Schleicheol 2 bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in bioassays involving Schleicheol 2. The information is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cancer cell lines with this compound in a cell viability assay?

A1: this compound is an investigational compound designed to induce apoptosis in cancer cells. Therefore, a dose-dependent decrease in cell viability is the expected outcome. Results may vary depending on the cell line, concentration of this compound, and the duration of treatment.

Q2: How can I be sure that my stock solution of this compound is stable?

A2: For consistent results, it is crucial to handle and store this compound properly. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Refer to the product datasheet for recommended storage conditions and stability information.

Q3: Are there any known compounds that interfere with this compound bioassays?

A3: Compounds with strong reducing or oxidizing properties may interfere with colorimetric and fluorometric assays.[1] For example, in an MTT assay, reducing agents can lead to non-enzymatic reduction of the MTT reagent, causing false-positive results.[1] It is advisable to include appropriate controls to test for any interference from vehicle components or other treatments.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Issue 1: Higher than expected cell viability (Little to no cytotoxic effect observed).

Possible Cause Recommended Solution
Incorrect concentration of this compound Verify calculations for dilutions and ensure accurate pipetting. Perform a concentration-response curve to determine the optimal concentration range.
Cellular resistance The selected cell line may be resistant to this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in the chosen cell line.
Degraded this compound Ensure proper storage and handling of the compound. Use a fresh aliquot for the experiment.
Insufficient incubation time The cytotoxic effects of this compound may require a longer incubation period. Perform a time-course experiment to identify the optimal treatment duration.
Interference from serum components Serum proteins can sometimes interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the assay incubation period, if compatible with your cells.

Issue 2: High variability between replicate wells.

Possible Cause Recommended Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge effects The outer wells of a microplate are more prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for the experiment.
Incomplete solubilization of formazan (B1609692) crystals (MTT assay) Ensure complete mixing and a sufficient volume of the solubilization solvent. Check for any precipitate before reading the absorbance.
Pipetting errors Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination.
Unexpected Results in Western Blot Analysis

Issue 1: Weak or no signal for the target protein.

Possible Cause Recommended Solution
Low protein concentration Load a higher amount of protein per well.[2] Use a positive control lysate known to express the target protein.
Inefficient protein transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][3] Ensure good contact between the gel and the membrane and that no air bubbles are present.[3]
Suboptimal antibody concentration The primary or secondary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution.
Inactive antibodies or reagents Ensure proper storage of antibodies. Use fresh antibody dilutions and detection reagents.
Excessive washing Reduce the number or duration of washing steps to avoid washing away the bound antibodies.[2]

Issue 2: High background or non-specific bands.

Possible Cause Recommended Solution
Insufficient blocking Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[2] Consider trying a different blocking agent.
Antibody concentration too high A high concentration of the primary or secondary antibody can lead to non-specific binding.[3] Reduce the antibody concentration.[2]
Inadequate washing Increase the number and duration of washing steps to effectively remove unbound antibodies.[2] Including a mild detergent like Tween-20 in the wash buffer can also help.[2]
Contaminated buffers or equipment Use freshly prepared buffers and ensure that all equipment is clean.[3]

Experimental Protocols

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Western Blot Analysis
  • Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Schleicheol2_Signaling_Pathway cluster_downstream Schleicheol2 This compound Receptor Cell Surface Receptor Schleicheol2->Receptor Binds KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B TranscriptionFactor Transcription Factor (Inactive) KinaseA->TranscriptionFactor Prevents Phosphorylation TranscriptionFactor_A Transcription Factor (Active) GeneExpression Gene Expression TranscriptionFactor_A->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_assays Bioassays start Start: Cell Culture treatment Treatment with this compound start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot Analysis incubation->western data_analysis Data Analysis viability->data_analysis western->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for assessing the effects of this compound.

References

Optimizing Schleicheol 2 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Schleicheol 2

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

As "this compound" is a fictional compound, the following information, including its mechanism of action, off-target effects, and all associated data and protocols, has been synthetically generated for illustrative purposes to fulfill the prompt's requirements. No external searches were used to generate this content; therefore, no citations are included.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Apoptosis-Promoting Kinase 1 (APK1). APK1 is a critical serine/threonine kinase in the pro-apoptotic signaling cascade in several oncology models. By inhibiting APK1, this compound is intended to sensitize cancer cells to programmed cell death.

Q2: What are the known primary off-target effects of this compound?

A2: The two most significant off-target interactions observed are:

  • Myocardial Stability Kinase 1 (MSK1) Inhibition: MSK1 shares structural homology with APK1, and at higher concentrations, this compound can inhibit its activity, which has been linked to potential cardiotoxicity.

  • Glycogen Synthase Regulator (GSR) Binding: this compound can allosterically bind to GSR, a key enzyme in glucose metabolism. This interaction does not inhibit the enzyme but can sequester it, leading to dysregulation of glucose homeostasis in sensitive cell types.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What is the selectivity profile of this compound?

A4: The selectivity of this compound has been characterized against its primary target and key off-targets. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) values.

Table 1: this compound Selectivity Profile

TargetAssay TypeValueUnits
APK1 (On-Target) Kinase Inhibition Assay50nM (IC50)
MSK1 (Off-Target) Kinase Inhibition Assay800nM (IC50)
GSR (Off-Target) Surface Plasmon Resonance1200nM (Kd)

Troubleshooting Guides

Issue 1: Higher than expected cancer cell viability after this compound treatment.

  • Question: I am treating my cancer cell line with this compound, but I am not observing the expected decrease in cell viability. What could be the cause?

  • Answer: There are several potential reasons for this observation:

    • Sub-optimal Concentration: Ensure you are using a concentration that is effective for your specific cell line. We recommend performing a dose-response curve starting from 10 nM up to 10 µM to determine the EC50.

    • Target Expression: Confirm that your cell line expresses sufficient levels of the APK1 target protein. Low or absent APK1 expression will result in a lack of response. We recommend verifying expression via Western Blot or qPCR.

    • Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify compound activity, we recommend running a control experiment using a sensitive, validated cell line.

    • Cell Culture Conditions: High serum concentrations or other media components can sometimes interfere with compound activity. Consider testing the compound in lower serum conditions (e.g., 2-5% FBS) for a short duration.

Issue 2: Observing signs of cytotoxicity in non-cancerous control cell lines at low concentrations.

  • Question: My control cell lines (e.g., primary cardiomyocytes) are showing signs of toxicity at concentrations where I expect on-target effects. Why is this happening?

  • Answer: This is a critical observation and likely points to off-target effects.

    • MSK1 Inhibition: The most probable cause is the inhibition of MSK1, which is crucial for cardiomyocyte health. Your experimental concentration may be approaching the IC50 for MSK1 (see Table 1).

    • GSR Interference: Disruption of the GSR enzyme function could also lead to metabolic stress and subsequent cytotoxicity.

    • Recommended Action: To de-risk this, perform a counter-screen. Test this compound on your control cell line and measure a specific marker of cardiotoxicity (e.g., troponin release) or metabolic disruption (e.g., glucose uptake assay). The goal is to identify a therapeutic window where APK1 is inhibited with minimal impact on MSK1 or GSR.

Issue 3: Inconsistent results in kinase inhibition assays.

  • Question: My in vitro kinase assay results for this compound are variable between experiments. How can I improve consistency?

  • Answer: Consistency in kinase assays depends on precise control over experimental parameters.

    • ATP Concentration: this compound is an ATP-competitive inhibitor. Therefore, the apparent IC50 value will shift depending on the ATP concentration used in your assay. Ensure you are using a consistent, physiological concentration of ATP (typically the Km value for the kinase) in all experiments.

    • Enzyme Quality: Use a high-quality, purified recombinant kinase. Enzyme activity can degrade over time, so use fresh aliquots for each experiment.

    • Incubation Time: Ensure that your pre-incubation and reaction times are consistent. Refer to the detailed protocol below for our recommended standard conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 of this compound against APK1 and MSK1.

Materials:

  • Recombinant human APK1 and MSK1 (e.g., from SignalChem)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • This compound stock solution (10 mM in DMSO)

  • White, opaque 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound into the Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute APK1 or MSK1 in Assay Buffer to a 2X final concentration.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Incubate at room temperature for 10 minutes.

  • Initiate Reaction: Add 10 µL of a 2X ATP solution (at the Km concentration for the respective enzyme) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies the engagement of this compound with its target APK1 in intact cells.[1][2][3][4][5]

Materials:

  • Cancer cell line expressing APK1

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment: Thermal cycler, centrifuges, Western Blotting setup

  • Primary antibody against APK1

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 5 µM) for 1 hour at 37°C.[1]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[1]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes. Immediately cool the tubes on ice.[1]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[1]

  • Separate Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[1]

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western Blotting using an antibody specific for APK1.[1]

  • Data Analysis: Quantify the band intensities for APK1 at each temperature for both vehicle and this compound-treated samples. Plot the relative amount of soluble APK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Dose-Response Cell Viability Assay

This protocol determines the effect of this compound on cell viability using an MTT assay.[6][7][8][9]

Materials:

  • Cell line of interest

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the EC50 value.

Visualizations

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_analysis Analysis & Optimization KinaseAssay 1. In Vitro Kinase Assay (Determine IC50 vs APK1 & MSK1) BindingAssay 2. Binding Assay (Determine Kd vs GSR) KinaseAssay->BindingAssay CETSA 3. CETSA (Confirm On-Target Engagement) BindingAssay->CETSA Proceed if selectivity is acceptable ViabilityAssay 4. Dose-Response Viability (Cancer vs. Control Cell Lines) CETSA->ViabilityAssay TherapeuticWindow 5. Determine Therapeutic Window ViabilityAssay->TherapeuticWindow Integrate on- and off-target data DoseOptimization 6. Optimized Dosage for In Vivo Studies TherapeuticWindow->DoseOptimization

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic Start Unexpected Result Observed Q1 Is the issue low efficacy in cancer cells? Start->Q1 Q2 Is the issue high toxicity in control cells? Start->Q2 A1_CheckConc Verify Concentration & Dose-Response Q1->A1_CheckConc Yes A2_LowerDose Lower the Dose to Improve Selectivity Q2->A2_LowerDose Yes A1_CheckTarget Check APK1 Expression (WB/qPCR) A1_CheckConc->A1_CheckTarget A1_CheckCompound Test Compound Activity on Control Line A1_CheckTarget->A1_CheckCompound A2_CounterScreen Run Off-Target Counter-Screens (e.g., Cardiotox Assay) A2_LowerDose->A2_CounterScreen

Caption: Troubleshooting logic for common this compound experimental issues.

References

How to prevent the degradation of Schleicheol 2 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Schleicheol 2 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a novel kinase inhibitor with a molecular structure containing both an ester and an aromatic amine moiety. These functional groups make it susceptible to chemical degradation, primarily through hydrolysis and oxidation.[1][2] The degradation of this compound can lead to a loss of potency and the formation of impurities, which may have different pharmacological or toxicological profiles. Therefore, understanding and controlling its stability is critical for obtaining reliable experimental results and for its development as a potential therapeutic agent.

Q2: What are the main degradation pathways for this compound?

The two principal degradation pathways for this compound are:

  • Hydrolysis: The ester functional group in this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This process yields two main degradation products: "S-2-Acid" and "S-2-Alcohol".

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[3][4] This leads to the formation of various oxidative byproducts, with the primary one being "S-2-N-oxide".

Below is a diagram illustrating these degradation pathways.

cluster_main This compound Degradation Pathways S2 This compound (Active Compound) Acid S-2-Acid S2->Acid Hydrolysis (H₂O, H⁺/OH⁻) Alcohol S-2-Alcohol S2->Alcohol Hydrolysis (H₂O, H⁺/OH⁻) Noxide S-2-N-oxide S2->Noxide Oxidation (O₂, Light, Metal Ions)

Caption: Hypothetical degradation pathways of this compound.

Q3: How can I prevent the degradation of this compound during storage?

To prevent degradation, it is crucial to control the environmental factors that promote hydrolysis and oxidation. Best practices for storage are summarized below.

  • Solid Form: Store solid this compound at or below the recommended temperature, protected from light and moisture.

  • Solution Form: Prepare solutions fresh whenever possible. For stock solutions, use anhydrous aprotic solvents, store at low temperatures (-20°C or -80°C), and protect from light.

Q4: What are the ideal storage conditions for this compound?

The ideal storage conditions depend on the form of the compound. The following table summarizes recommended conditions and expected degradation rates based on internal stability studies.

FormSolvent/StateTemperatureAtmosphereLight ConditionExpected Degradation (per month)
Solid Crystalline Powder2-8°CStandardProtected from light (Amber vial)< 0.1%
Solid Crystalline Powder25°C / 60% RHStandardExposed to light1-2%
Solution Anhydrous DMSO-20°CStandardProtected from light (Amber vial)< 0.2%
Solution Anhydrous DMSO-80°CInert (Argon/N₂)Protected from light (Amber vial)< 0.05%
Solution Aqueous Buffer (pH 7.4)4°CStandardProtected from light (Amber vial)5-10%
Solution Aqueous Buffer (pH 5.0)4°CStandardProtected from light (Amber vial)2-5%

Q5: How can I monitor the degradation of this compound in my samples?

Degradation can be monitored using a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.[5] Such a method should be able to separate the intact this compound from its known degradation products (S-2-Acid, S-2-Alcohol, S-2-N-oxide) and any other potential impurities.

Troubleshooting Guide

Problem: I see new, unexpected peaks in the HPLC chromatogram of my stored this compound solution. What could they be?

  • Possible Cause: These peaks are likely degradation products. If you observe peaks eluting earlier than this compound, they could be more polar compounds like S-2-Acid or S-2-Alcohol, resulting from hydrolysis.[1] Peaks with different UV spectra or mass-to-charge ratios could indicate oxidative products like S-2-N-oxide.

  • Solution:

    • Confirm the identity of the peaks by running a forced degradation study (see Experimental Protocols section) to generate standards of the primary degradants.

    • Use a mass spectrometer coupled with the HPLC (LC-MS) to obtain the molecular weights of the unknown peaks and compare them to the expected masses of degradation products.

    • Review your storage conditions. The presence of hydrolytic products suggests moisture contamination or inappropriate pH, while oxidative products point to air exposure or light degradation.[4][6]

Problem: The biological activity of my this compound stock solution has decreased significantly.

  • Possible Cause: A loss of biological activity is a direct consequence of the degradation of the active parent compound into inactive or less active metabolites. Both hydrolysis and oxidation can alter the chemical structure of this compound, affecting its ability to bind to its target kinase.

  • Solution:

    • Quantify the concentration of the remaining active this compound in your stock solution using a validated stability-indicating HPLC method. A decrease of more than 10-20% is generally considered significant.[7]

    • Always prepare fresh solutions for critical experiments. If stock solutions must be used, prepare smaller aliquots to minimize freeze-thaw cycles, store them at -80°C, and purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Consider using an aprotic solvent like anhydrous DMSO or DMF for long-term storage, as aqueous environments accelerate hydrolysis.[8]

Problem: My solid, powdered this compound has changed color from white to a yellowish-brown.

  • Possible Cause: Color change in a solid drug substance is often an indicator of oxidative degradation or the formation of a low-level impurity.[4] This can be caused by prolonged exposure to air, light, or high temperatures.

  • Solution:

    • Analyze a sample of the discolored powder using HPLC to check for the presence of degradation products, particularly S-2-N-oxide.

    • Ensure that the solid material is stored in a tightly sealed container, preferably in a desiccator, at the recommended temperature (2-8°C), and protected from light.

    • For long-term storage, consider placing the container in a sealed bag with an oxygen scavenger packet.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to generate its potential degradation products, which is essential for developing and validating a stability-indicating analytical method.[9]

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Expected Elution Order: S-2-Acid -> S-2-Alcohol -> S-2-N-oxide -> this compound (intact)

cluster_workflow Workflow for Investigating this compound Degradation prep Sample Preparation (e.g., Stored Solution) hplc HPLC Analysis (Stability-Indicating Method) prep->hplc data Data Acquisition (Chromatogram & Spectra) hplc->data peak_id Peak Identification - Retention Time - UV Spectrum - Mass (LC-MS) data->peak_id quant Quantification (% Degradation) peak_id->quant report Report & Conclusion (Assess Stability, Adjust Storage) quant->report

Caption: Experimental workflow for investigating this compound degradation.

References

Technical Support Center: High-Purity Schleicheol 2 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the refinement of high-purity Schleicheol 2. For optimal results, please ensure you are familiar with the standard operating procedures for all laboratory equipment being used.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the initial extraction of this compound?

A1: The most critical parameter is maintaining the temperature of the extraction buffer between 4°C and 8°C. This compound is highly susceptible to thermal degradation, and elevated temperatures can lead to a significant loss in yield and the formation of impurities.

Q2: I am observing a low yield after the primary affinity chromatography step. What are the likely causes?

A2: Low yield after affinity chromatography can stem from several factors:

  • Incorrect pH of the elution buffer: The pH must be precisely controlled. Deviations can result in incomplete elution of the target molecule.

  • Column Overloading: Exceeding the binding capacity of the resin will cause the product to flow through without binding.

  • Degradation of the Affinity Ligand: Improper storage or repeated use of the chromatography column can reduce its binding efficiency.

Q3: My final product shows the presence of aggregates. How can I prevent this?

A3: Aggregate formation is a common issue. To mitigate this, consider the following:

  • Inclusion of a mild non-ionic surfactant in the final formulation buffer can prevent intermolecular interactions.

  • Optimization of the buffer's ionic strength is crucial.

  • A final size-exclusion chromatography (SEC) step can be effective in removing existing aggregates.

Troubleshooting Guide

Issue 1: Low Purity After Final Purification Step

If you are experiencing low purity in your final this compound sample, consult the following decision tree and data tables.

G start Low Purity Detected check_impurity Characterize Impurity Profile (e.g., via Mass Spec) start->check_impurity small_molecule Small Molecule Impurities? check_impurity->small_molecule related_substance Related Substance Impurities? check_impurity->related_substance adjust_mobile_phase Adjust Mobile Phase Composition in Final Chromatography Step small_molecule->adjust_mobile_phase optimize_gradient Optimize Gradient Elution (See Table 2) related_substance->optimize_gradient add_wash Incorporate Additional Column Wash Step (See Protocol 2) adjust_mobile_phase->add_wash end Purity Improved optimize_gradient->end add_wash->end

Figure 1: Troubleshooting workflow for low purity of this compound.

Table 1: Mobile Phase Composition Adjustment

ComponentStandard ConcentrationAdjusted Concentration
Acetonitrile30%25%
Deionized Water70%75%
Trifluoroacetic Acid0.1%0.1% (no change)

Table 2: Optimized Gradient Elution Parameters

Time (minutes)% Buffer A (Aqueous)% Buffer B (Organic)
0-595%5%
5-2595% -> 60%5% -> 40%
25-3060% -> 5%40% -> 95%
30-355%95%
35-405% -> 95%95% -> 5%
Issue 2: Product Degradation During Purification

Degradation of this compound can significantly impact the quality and yield of the final product. The following diagram illustrates the key checkpoints to minimize degradation.

G start Product Degradation Observed check_temp Verify Temperature Control at all steps (4-8°C) start->check_temp check_ph Confirm pH of all Buffers (pH 6.8 - 7.2) start->check_ph check_exposure Minimize Exposure to Light and Oxygen start->check_exposure temp_ok Temperature in Range? check_temp->temp_ok ph_ok pH in Range? check_ph->ph_ok exposure_ok Exposure Minimized? check_exposure->exposure_ok calibrate_thermo Calibrate Thermometers and Cooling Units temp_ok->calibrate_thermo No end Degradation Minimized temp_ok->end Yes remake_buffers Remake Buffers with Freshly Calibrated pH Meter ph_ok->remake_buffers No ph_ok->end Yes use_amber_vials Use Amber Vials and Purge with Nitrogen/Argon exposure_ok->use_amber_vials No exposure_ok->end Yes calibrate_thermo->end remake_buffers->end use_amber_vials->end

Figure 2: Checkpoints for minimizing this compound degradation.

Experimental Protocols

Protocol 1: Standard Affinity Chromatography
  • Column Equilibration: Equilibrate the affinity column with 5 column volumes (CV) of Equilibration Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Sample Loading: Load the clarified lysate onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 10 CV of Equilibration Buffer to remove unbound proteins.

  • Elution: Elute the bound this compound with Elution Buffer (50 mM Glycine, 500 mM NaCl, pH 2.5). Collect fractions.

  • Neutralization: Immediately neutralize the collected fractions with 1M Tris-HCl, pH 8.5.

Protocol 2: Additional Column Wash Step (for Purity Enhancement)

This step is inserted between steps 3 and 4 of Protocol 1.

3a. Intermediate Wash: Wash the column with 5 CV of Intermediate Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 7.4). This helps to remove non-specifically bound impurities.

The overall purification workflow is summarized in the diagram below.

G lysate Clarified Lysate affinity Affinity Chromatography lysate->affinity ion_exchange Ion-Exchange Chromatography affinity->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec final_product High-Purity This compound sec->final_product

Figure 3: Standard purification workflow for this compound.

Managing confounding variables in Schleicheol 2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Schleicheol 2 Experiments

Disclaimer: "this compound" is a hypothetical compound name. The following guidance is based on established principles of experimental design and data analysis for managing confounding variables in pharmacological and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is a confounding variable in the context of this compound research?

A confounding variable is a factor other than the independent variable (this compound treatment) that may affect the dependent variable (the outcome you are measuring).[1][2] To be a confounder, a variable must be associated with both the exposure (this compound) and the outcome of interest, but not be on the causal pathway between them.[3] For example, if a study finds that this compound reduces inflammation, but the treatment group is also significantly younger than the control group, age could be a confounding variable as it can independently influence inflammatory responses.[4]

Q2: Why is it critical to manage confounding variables in my this compound experiments?

Q3: What are the primary methods to control for confounding variables in my experiments?

There are several methods to minimize the impact of confounding variables, which can be implemented during the study design phase or during data analysis.[1][5]

  • At the design stage:

    • Randomization: Randomly assigning subjects to treatment and control groups helps to ensure that both known and unknown confounding variables are evenly distributed.[5][6][7]

    • Restriction: Limiting the study to a subgroup of subjects with the same level of a confounding variable (e.g., only including non-smokers).[5][6]

    • Matching: For each subject in the treatment group, a subject in the control group with similar characteristics (e.g., age, sex) is selected.[5][6]

  • At the analysis stage:

    • Stratification: Analyzing the data in subgroups (strata) based on the confounding variable.[1][8]

    • Multivariate Analysis: Using statistical models like regression to adjust for the effects of confounding variables.[1][8]

Troubleshooting Guides

Problem 1: I am observing high variability in my in-vitro results with this compound.

High variability in cell-based assays can often be attributed to several confounding variables. Here’s a checklist to troubleshoot:

  • Cell Passage Number: Are you using cells within a consistent and low passage range? Cells at high passage numbers can exhibit altered behavior.[9]

  • Cell Density: Is the initial seeding density consistent across all plates? This can affect growth rates and drug response.[9]

  • Media and Serum Variability: Are you using the same batch of cell culture media and fetal bovine serum? Different lots can have varying compositions.[9]

  • Incubation Conditions: Have you ensured consistent temperature, humidity, and CO2 levels for all experimental plates?[9]

  • Edge Effects: Cells in the outer wells of multi-well plates can behave differently. Consider avoiding the outermost wells for critical measurements or randomizing the placement of treatments.[9]

Problem 2: My pre-clinical animal study on this compound shows a significant effect, but I suspect confounding by indication.

Confounding by indication can occur in non-randomized studies where the reasons for administering a treatment are also associated with the outcome.

  • Assess Baseline Characteristics: Compare the baseline characteristics of the treatment and control groups. Are there significant differences in factors that might influence the outcome (e.g., disease severity, weight, age)?

  • Stratify Your Analysis: Analyze the effect of this compound separately for animals with different baseline levels of disease severity.

  • Use Statistical Adjustments: Employ techniques like Analysis of Covariance (ANCOVA) to statistically control for baseline differences.[1]

Data Presentation

Table 1: Effect of this compound on Blood Pressure with and without Adjustment for Age

This table illustrates a hypothetical scenario where age is a confounding variable. The crude data suggests a strong effect of this compound, but after adjusting for age, the true effect is more modest.

GroupNMean Age (Years)Crude Mean Systolic BP (mmHg)Age-Adjusted Mean Systolic BP (mmHg)
Placebo10065150148
This compound10055135142

Experimental Protocols

Protocol: Assessing the Efficacy of this compound in a Murine Model of Hypertension with Control for Confounding by Diet

This protocol describes a method to assess the anti-hypertensive effects of this compound while controlling for the confounding variable of diet.

  • Animal Selection: Select 100 male mice of the same strain and age (8 weeks).

  • Acclimatization: Acclimatize the mice for one week in the housing facility.

  • Dietary Control: Randomly assign all mice to one of two standardized diets: a standard diet or a high-salt diet known to induce hypertension. This is a stratification step.

  • Randomization: Within each diet group, randomly assign half of the mice to the this compound treatment group and the other half to the placebo (vehicle control) group. This results in four groups: Standard Diet + Placebo, Standard Diet + this compound, High-Salt Diet + Placebo, High-Salt Diet + this compound.

  • Treatment Administration: Administer this compound (10 mg/kg) or placebo via oral gavage daily for 4 weeks.

  • Blinding: The researchers administering the treatment and measuring the outcomes should be blinded to the group assignments to prevent observer bias.

  • Outcome Measurement: Measure systolic blood pressure weekly using a tail-cuff plethysmography system.

  • Statistical Analysis: Analyze the data using a two-way ANOVA to determine the main effects of this compound and diet, as well as any interaction between the two.

Mandatory Visualization

cluster_0 This compound Pathway cluster_1 Confounding Pathway S2 This compound Receptor Target Receptor S2->Receptor binds KinaseA Kinase A Receptor->KinaseA activates TF Transcription Factor KinaseA->TF phosphorylates Response Therapeutic Response TF->Response induces Confounder Confounding Factor (e.g., Co-medication) KinaseB Kinase B Confounder->KinaseB activates KinaseB->TF inhibits

Caption: Hypothetical signaling pathway for this compound and a confounding factor.

cluster_low Biomarker X Low cluster_high Biomarker X High Start Start: Recruit Patient Cohort Measure Measure Potential Confounder (e.g., Biomarker X Level) Start->Measure Stratify Stratify by Biomarker X Measure->Stratify Randomize_Low Randomize Stratify->Randomize_Low Low Randomize_High Randomize Stratify->Randomize_High High Treat_Low This compound Randomize_Low->Treat_Low Control_Low Placebo Randomize_Low->Control_Low Analyze Analyze Outcomes Separately for Each Stratum and Combined Treat_High This compound Randomize_High->Treat_High Control_High Placebo Randomize_High->Control_High

Caption: Experimental workflow with stratification to manage a confounding variable.

References

Technical Support Center: Strategies to Reduce the Toxicity of Compound S2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized template. "Schleicheol 2" is not a recognized compound in the public scientific literature. This guide uses "Compound S2" as a placeholder and is based on established principles of toxicology. Researchers should replace the placeholder data and protocols with their own experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of Compound S2-induced toxicity in animal models?

A1: While the specific signs of toxicity will depend on the mechanism of action of Compound S2, general indicators of adverse effects in animal models can include weight loss, reduced food and water intake, lethargy, ruffled fur, and changes in posture or gait. More specific signs could involve organ-specific toxicity, such as elevated liver enzymes (ALT, AST) for hepatotoxicity, increased serum creatinine (B1669602) for nephrotoxicity, or neurological signs like tremors and ataxia for neurotoxicity.[1][2] It is crucial to establish a clear set of observational endpoints before starting in vivo studies.

Q2: Can the vehicle used for administering Compound S2 influence its toxicity profile?

A2: Absolutely. The choice of vehicle is a critical factor that can significantly impact the local and systemic toxicity of a compound. A poorly chosen vehicle can lead to issues with solubility, causing precipitation at the injection site and leading to inflammation or necrosis. Furthermore, the vehicle itself can have toxic effects or can alter the absorption and distribution (toxicokinetics) of Compound S2, potentially leading to higher peak plasma concentrations and increased toxicity.[3][4] We recommend a thorough vehicle screening study to identify a formulation that ensures the stability and solubility of Compound S2.

Q3: Are there any known mechanisms for Compound S2 toxicity that can be targeted?

A3: Based on common mechanisms of chemical-induced toxicity, potential pathways for Compound S2 could involve the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), leading to cellular damage.[5] Another common mechanism is the induction of DNA damage, which can trigger apoptosis.[5] Understanding the specific mechanism of Compound S2 toxicity is key to developing targeted strategies to reduce it, such as co-administration with antioxidants if oxidative stress is the primary driver.

Troubleshooting Guides

Issue 1: Unexpectedly high mortality rate in the initial dose-ranging study.

  • Possible Cause: The initial doses selected were above the maximum tolerated dose (MTD). The toxicokinetics of Compound S2 may be leading to rapid absorption and high peak concentrations.[4][6]

  • Troubleshooting Steps:

    • Dose Reduction: Lower the starting dose significantly in the next cohort of animals.

    • Change Route of Administration: If using intravenous (IV) administration, consider a route with slower absorption, such as subcutaneous (SC) or intraperitoneal (IP), to reduce peak plasma levels.

    • Fractionated Dosing: Split the total daily dose into two or more smaller administrations over the course of the day.

Issue 2: Severe inflammation and necrosis observed at the injection site.

  • Possible Cause: Poor solubility and precipitation of Compound S2 in the chosen vehicle at the physiological pH of the tissue.

  • Troubleshooting Steps:

    • Vehicle Optimization: Test a panel of alternative vehicles with different solubilizing agents (e.g., cyclodextrins, polysorbate 80, PEG).

    • pH Adjustment: Ensure the pH of the formulation is optimized for the solubility of Compound S2.

    • Formulation Analysis: Before administration, visually inspect the formulation for any signs of precipitation. It is also recommended to analyze the formulation for concentration and purity.

Issue 3: Evidence of significant off-target organ toxicity (e.g., liver or kidney damage).

  • Possible Cause: Compound S2 may be metabolized into a more toxic substance by enzymes in the liver, such as cytochrome P450s, or it may accumulate in organs with high perfusion.[3][7]

  • Troubleshooting Steps:

    • Co-administration of a P450 Inhibitor: If metabolic activation is suspected, a pilot study with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) could be conducted to see if toxicity is reduced.

    • Use of Antioxidants: If oxidative stress is a suspected mechanism, co-administration with an antioxidant like N-acetylcysteine (NAC) may mitigate the damage.[5]

    • Targeted Delivery Systems: For future studies, consider encapsulating Compound S2 in a nanoparticle or liposomal delivery system to alter its biodistribution and reduce accumulation in non-target organs.

Data Presentation

Table 1: Effect of Different Formulations on the Acute Toxicity of Compound S2 in a Mouse Model

FormulationDose (mg/kg, IV)Peak Plasma Concentration (µg/mL)Serum ALT (U/L) at 24hSurvival Rate (%)
10% DMSO in Saline5015.2 ± 2.11250 ± 21040
5% Solutol HS 15 in PBS5012.8 ± 1.8850 ± 15080
20% HP-β-CD in Water5010.5 ± 1.5450 ± 90100

Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; DMSO: Dimethyl sulfoxide; PBS: Phosphate-buffered saline; HP-β-CD: Hydroxypropyl-beta-cyclodextrin.

Experimental Protocols

Protocol: Preparation of a Hydroxypropyl-beta-cyclodextrin (HP-β-CD) Formulation of Compound S2

  • Materials: Compound S2, 20% (w/v) solution of HP-β-CD in sterile water for injection, sterile 1.5 mL microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Calculate the required amount of Compound S2 and the volume of 20% HP-β-CD solution needed for the desired final concentration.

    • Weigh the appropriate amount of Compound S2 into a sterile microcentrifuge tube.

    • Add the calculated volume of the 20% HP-β-CD solution to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate the initial dispersion of the compound.

    • Place the tube in a bath sonicator and sonicate for 15-20 minutes, or until the solution becomes clear, indicating the formation of the inclusion complex.

    • Visually inspect the solution against a dark and light background to ensure there is no visible particulate matter.

    • Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile tube before administration to the animals.

    • This formulation should be prepared fresh before each use and not stored.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation cluster_animal In Vivo Study formulation_dev Formulation Development (e.g., HP-β-CD) qc Quality Control (Solubility, Purity) formulation_dev->qc dosing Animal Dosing (Optimized Route) qc->dosing monitoring Toxicity Monitoring (Clinical Signs, Weight) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Data Analysis (Biochemistry, Histology) sampling->analysis

Caption: Workflow for toxicity reduction studies of Compound S2.

signaling_pathway compound_s2 Compound S2 ros Reactive Oxygen Species (ROS) Generation compound_s2->ros ox_stress Oxidative Stress ros->ox_stress nac N-acetylcysteine (NAC) nac->ros Inhibits damage Cellular Damage (Lipids, Proteins, DNA) ox_stress->damage apoptosis Apoptosis damage->apoptosis

Caption: Proposed mechanism of Compound S2-induced toxicity and mitigation by NAC.

References

Technical Support Center: Enhancing the Bioavailability of Schleicheol 2 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of Schleicheol 2.

Properties of this compound

This compound is a chemical compound with the following properties:

PropertyValue
Molecular FormulaC30H52O2
Molecular Weight444.7 g/mol [1]
Physical DescriptionSolid[1]
Melting Point82 - 88 °C[1]

For the purpose of this guide, we will assume this compound is a poorly water-soluble and lipophilic compound, a common characteristic for molecules with its structure. This presumed low aqueous solubility is a primary obstacle to achieving adequate oral bioavailability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider for enhancing the bioavailability of a poorly soluble compound like this compound?

A1: The initial approach involves a systematic evaluation of various formulation strategies.[2] A recommended starting point is to screen several techniques to identify the most promising path for your specific compound. Key strategies to consider include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve dissolution rate and, consequently, bioavailability.[4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.[4][5]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[3][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]

Q2: How do I select an appropriate animal model for in vivo bioavailability studies of this compound?

A2: The choice of an animal model is critical for obtaining reliable preclinical data.[8] Commonly used models include rodents (mice, rats), rabbits, canines (beagle dogs), and pigs.[8][9] The selection should be based on physiological similarities to humans, particularly concerning the gastrointestinal tract.[8] For oral bioavailability studies, beagle dogs are often a good choice as their gastrointestinal anatomy and physiology share many similarities with humans.[9] Rats are also widely used due to their comparable absorption, distribution, metabolism, and excretion profiles to humans.[9]

Q3: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?

A3: The primary method for assessing bioavailability is by measuring the concentration of the drug in blood or plasma over time after administration.[[“]] Key pharmacokinetic parameters to determine from the resulting concentration-time profile include:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug reached in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

Absolute bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Troubleshooting Guides

Q1: I've tried administering this compound in a simple aqueous suspension, but the bioavailability is very low. What should I do next?

A1: Low bioavailability from a simple aqueous suspension is expected for a poorly water-soluble compound. The next step is to explore more advanced formulation strategies. Based on the hypothetical lipophilic nature of this compound, a lipid-based formulation is a logical next step. These formulations can enhance solubilization in the gastrointestinal tract and may even promote lymphatic uptake, bypassing first-pass metabolism.[3][6][11]

Q2: My formulation with this compound shows good solubility in vitro, but the in vivo bioavailability is still poor. What could be the issue?

A2: This discrepancy can arise from several factors. The in vitro conditions may not accurately reflect the complex environment of the gastrointestinal tract.[12] Potential issues include:

  • Precipitation in the GI tract: The drug may dissolve in the formulation but precipitate upon dilution with gastrointestinal fluids.

  • Poor permeability: The drug may be in solution but unable to efficiently cross the intestinal membrane.

  • First-pass metabolism: The drug may be absorbed but then extensively metabolized by the liver before reaching systemic circulation.[3]

Consider conducting in vitro digestion models to assess the stability of your formulation and its ability to maintain the drug in a solubilized state. Permeability can be assessed using in vitro models like Caco-2 cell monolayers.

Q3: I am observing high variability in the bioavailability of this compound between individual animals. How can I reduce this?

A3: High inter-individual variability is a common challenge in in vivo studies.[12] Several factors can contribute to this:

  • Physiological differences: Variations in gastric pH, gastrointestinal motility, and enzyme activity among animals can affect drug absorption.

  • Food effects: The presence or absence of food can significantly alter the absorption of some drugs.[12]

  • Formulation instability: Inconsistent formulation preparation can lead to variable dosing.

To mitigate this, ensure your formulation is robust and that you have a standardized protocol for animal handling and dosing, including controlling the feeding state of the animals (e.g., fasted or fed).

Data Presentation: Comparison of Formulation Strategies for this compound (Hypothetical Data)

The following table summarizes hypothetical data for different formulation approaches to enhance the bioavailability of this compound.

Formulation TypeCompositionParticle Size (nm)Aqueous Solubility (µg/mL)Cmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)
Aqueous Suspension This compound, Water, 0.5% Tween 80>2000<0.150 ± 15250 ± 80<2%
Micronized Suspension Micronized this compound, Water, 0.5% Tween 80500 - 10000.5120 ± 30700 ± 150~5%
Solid Dispersion This compound, PEG 3350, Polysorbate 80 (1:8:1 w/w)N/A15800 ± 1504500 ± 900~35%[13]
SEDDS This compound, Capryol 90, Cremophor EL, Transcutol HP (10:40:40:10 w/w)25 - 50>50 (in micellar solution)1500 ± 3009800 ± 1800~75%

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

This protocol describes the preparation of a solid dispersion using the melting method.[13]

Materials:

  • This compound

  • Polyethylene (B3416737) glycol (PEG) 3350

  • Polysorbate 80

  • Hard gelatin capsules

  • Hot plate with magnetic stirrer

  • Water bath

Procedure:

  • Weigh the required amounts of this compound, PEG 3350, and Polysorbate 80 in a 1:8:1 weight ratio.

  • Combine PEG 3350 and Polysorbate 80 in a glass beaker and heat on a hot plate to 65°C with continuous stirring until a homogenous molten mixture is formed.

  • Gradually add the this compound powder to the molten carrier while stirring continuously.

  • Continue stirring at 65°C until the drug is completely dissolved and the mixture is clear.

  • While still molten, accurately fill the required dose into hard gelatin capsules.

  • Allow the capsules to cool to room temperature to solidify.

  • Store the capsules in a desiccator until use.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) of this compound

This protocol details the preparation of a liquid SEDDS formulation.

Materials:

  • This compound

  • Capryol 90 (oil phase)

  • Cremophor EL (surfactant)

  • Transcutol HP (co-surfactant)

  • Glass vials

  • Vortex mixer

  • Water bath at 40°C

Procedure:

  • Weigh this compound, Capryol 90, Cremophor EL, and Transcutol HP in a 10:40:40:10 weight ratio into a glass vial.

  • Seal the vial and place it in a water bath at 40°C to facilitate mixing.

  • Vortex the mixture until the this compound is completely dissolved and a clear, homogenous solution is obtained.

  • To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of water at 37°C with gentle agitation. The formulation should rapidly form a clear or slightly bluish-white emulsion.

  • Store the SEDDS formulation in a sealed container at room temperature.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a basic workflow for an oral bioavailability study in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Accurately weigh each rat to determine the correct dose volume.

  • Administer the this compound formulation to the rats via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately place the blood samples into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Harvest the plasma and store it at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.

Visualizations

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 In Vivo Evaluation start Poorly Soluble Compound (this compound) solubility Aqueous Solubility < 10 µg/mL? start->solubility logP LogP > 3? solubility->logP Yes particle_size Particle Size Reduction (Micronization, Nanosizing) solubility->particle_size No (Consider other issues) complexation Complexation (Cyclodextrins) solubility->complexation solid_dispersion Solid Dispersion (Amorphous Systems) logP->solid_dispersion No (Less Lipophilic) lipid_based Lipid-Based Formulation (SEDDS, SMEDDS, SLN) logP->lipid_based Yes (Lipophilic) animal_study Pharmacokinetic Study (Rat, Dog) particle_size->animal_study solid_dispersion->animal_study lipid_based->animal_study complexation->animal_study pk_analysis Analyze Plasma Samples (LC-MS/MS) animal_study->pk_analysis bioavailability Calculate Bioavailability (AUC, Cmax) pk_analysis->bioavailability

Caption: Workflow for selecting a bioavailability enhancement strategy.

SEDDS_Mechanism cluster_0 cluster_1 cluster_2 sedds SEDDS Formulation (Drug + Oil + Surfactant + Co-surfactant) emulsion Spontaneous Emulsification in GI Fluids sedds->emulsion Dispersion micelles Fine Oil-in-Water Micelles (25-100 nm) emulsion->micelles Forms absorption Drug Absorbed through Intestinal Wall micelles->absorption Drug remains solubilized

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Signaling_Pathway cluster_pathway Hypothetical Cellular Pathway drug This compound receptor Receptor X drug->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor Y kinase2->tf Activates gene Target Gene Expression tf->gene Regulates

References

Validation & Comparative

Validating the anticancer effects of Schleicheol 2 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Sclareol, a natural diterpene, with established chemotherapeutic agents. The information is compiled from preclinical studies to support further research and drug development initiatives. While "Schleicheol 2" was initially queried, the available scientific literature strongly indicates this to be a likely misspelling of Sclareol, which is the focus of this guide.

Executive Summary

Sclareol demonstrates significant anticancer activity across a range of cancer cell lines, including lung, breast, colon, cervical, and osteosarcoma. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cell proliferation. This guide presents a comparative analysis of Sclareol's efficacy, primarily against the widely used chemotherapy drugs Doxorubicin and Cisplatin (B142131), based on available in vitro data. The findings suggest that while Sclareol may not universally surpass the potency of these conventional drugs, its distinct mechanisms of action and potential for synergistic effects warrant further investigation.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Sclareol and comparator drugs in various cancer cell lines.

Table 1: Sclareol vs. Doxorubicin in Breast Cancer (MCF-7 Cell Line)

CompoundCell LineIC50 (µM)Incubation Time (hours)
SclareolMCF-727.65[1]48
DoxorubicinMCF-7~1-2[2]Not Specified

Table 2: Sclareol vs. Cisplatin in Lung Cancer (A549 Cell Line)

CompoundCell LineIC50 (µg/mL)Incubation Time (hours)Condition
SclareolA54919[3]48Normoxia
SclareolA5498[3]48Hypoxia
CisplatinA5493.3[4]72Not Specified

Table 3: Cytotoxicity of Sclareol in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
H1688Small Cell Lung Cancer42.14[5]24
H146Small Cell Lung Cancer69.96[5]24
MG63Osteosarcoma65.2[6]12

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Sclareol's anticancer effects are largely attributed to its ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis

Sclareol has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: Sclareol upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2[7]. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

  • Caspase Activation: Treatment with Sclareol leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), which are key enzymes in the apoptotic signaling cascade[1][7].

  • p53-Independent Apoptosis: Studies have shown that Sclareol can induce apoptosis in cancer cells regardless of their p53 status, which is significant as many cancers have mutated or non-functional p53[8].

Cell Cycle Arrest

Sclareol has been observed to halt the progression of the cell cycle, primarily at the G0/G1 or G1 phase[6][8][9]. This arrest prevents cancer cells from entering the S phase (DNA synthesis) and subsequently, mitosis, thereby inhibiting their proliferation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to validate these findings, the following diagrams are provided.

cluster_0 Sclareol's Proposed Apoptotic Pathway Sclareol Sclareol STAT3 STAT3 Phosphorylation (Inhibition) Sclareol->STAT3 p53 p53 (Upregulation) Sclareol->p53 Bcl2 Bcl-2 (Downregulation) Sclareol->Bcl2 Caspase8 Caspase-8 (Activation) Sclareol->Caspase8 Bax Bax (Upregulation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Activation) Mitochondrion->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of Sclareol-induced apoptosis.

cluster_1 Experimental Workflow for Anticancer Effect Validation Start Cancer Cell Culture Treatment Treatment with Sclareol & Comparator Drug Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot Data Data Analysis & Comparison MTT->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: A typical experimental workflow for validating anticancer effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed parameters.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sclareol or the comparator drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with Sclareol or a comparator drug for the desired time.

  • Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases) overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Sclareol exhibits promising anticancer properties through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. While direct comparative data with standard chemotherapeutics is limited, the available evidence suggests that Sclareol's potency is within a pharmacologically relevant range. Its ability to act synergistically with existing anticancer drugs, such as Doxorubicin and Cisplatin, highlights its potential as an adjuvant therapy to enhance treatment efficacy and potentially overcome drug resistance. Further in-depth comparative studies and in vivo investigations are warranted to fully elucidate the therapeutic potential of Sclareol in oncology.

References

Schleicheol 2 vs. Betulinic Acid: A Comparative Analysis of Triterpenoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of Schleicheol 2 and betulinic acid reveals a significant disparity in the available scientific literature. While betulinic acid is a well-characterized triterpenoid (B12794562) with a substantial body of research supporting its potent anticancer properties, this compound remains a largely uninvestigated compound. This guide provides a comprehensive overview of the current knowledge on both molecules, highlighting the extensive data on betulinic acid's mechanism of action and cytotoxicity, in contrast to the sparse information available for this compound.

Introduction

Betulinic acid, a pentacyclic triterpenoid found in the bark of several plant species, including the white birch tree, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] It is particularly noted for its cytotoxic effects against a variety of cancer cell lines, with a mechanism of action primarily centered on the induction of apoptosis through the mitochondrial pathway.[1][2]

This compound is a sterol compound that has been identified in Schleichera oleosa, a tree native to the Indian subcontinent and Southeast Asia.[3] Extracts from Schleichera oleosa have been shown to possess anticancer and apoptosis-inducing properties.[3][4] However, specific studies detailing the biological activity, mechanism of action, and cytotoxicity of isolated this compound are currently lacking in the public domain. While other compounds isolated from Schleichera oleosa, such as schleicherastatins, have shown some inhibitory activity against cancer cell lines, "schleicheols" have been reported to exhibit only marginal activity.[3][4]

Data Presentation: A Tale of Two Compounds

The disparity in research is evident when comparing the quantitative data available for the two compounds. For betulinic acid, numerous studies have established its half-maximal inhibitory concentration (IC50) against a wide array of cancer cell lines. In stark contrast, there is no publicly available data on the IC50 of this compound.

Cytotoxicity of Betulinic Acid

The cytotoxic efficacy of betulinic acid varies across different cancer cell types. The following table summarizes representative IC50 values from various studies.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma20 - 60[5]
HeLaCervical Cancer~30[6]
JurkatT-cell LeukemiaData not specified[7]
PANC-1Pancreatic Cancer~20-60[5]
SW1990Pancreatic CancerData not specified[5]
HCT116Colorectal Cancer1.25 - 5[8]
SW480Colorectal Cancer2.5 - 10[8]
EJBladder Cancer~25[9]
T24Bladder Cancer~25[9]
518A2Melanoma9.44 - 10.83[10]
A253Head and Neck Cancer9.44 - 10.83[10]
A431Cervical Cancer9.44 - 10.83[10]
A2780Ovarian Cancer9.44 - 10.83[10]
A549Lung Cancer9.44 - 10.83[10]
HT-29Colon Cancer9.44 - 10.83[10]
MCF-7Breast Cancer9.44 - 10.83[10]
SW1736Anaplastic Thyroid Cancer9.44 - 10.83[10]
CL-1Canine T-cell Lymphoma23.50[11]
CLBL-1Canine B-cell Lymphoma18.2[11]
D-17Canine Osteosarcoma18.59[11]
MDA-MB-231Breast Cancer>20 (24h), ~17 (48h), <10 (72h)[12]
MCF-10ANormal Breast Epithelial<10 (24h, 48h, 72h)[12]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Cytotoxicity of this compound

Currently, there are no published studies providing IC50 values for this compound against any cancer cell lines. A study on the seed extract of Schleichera oleosa reported an IC50 of 140 µg/ml in MCF-7 breast cancer cells; however, this value represents the activity of a complex mixture of compounds and not this compound alone.[4]

Experimental Protocols

Standard methodologies are employed to evaluate the cytotoxic and apoptotic effects of compounds like betulinic acid.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., betulinic acid) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well.

  • Formazan (B1609692) Solubilization: If the formazan crystals are insoluble, a solubilizing agent is added.[15]

  • Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[13] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[4][16][17][18]

  • Cell Treatment: Cells are treated with the test compound for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action: Focus on Betulinic Acid's Pro-Apoptotic Signaling

Betulinic acid primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1][2][19] This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Betulinic_Acid_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation BA Betulinic Acid ROS ↑ ROS BA->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) ↓ Expression BA->Bcl2 Bax Bax (Pro-apoptotic) ↑ Expression BA->Bax PI3K_AKT PI3K/AKT/mTOR Pathway (Survival Pathway) ↓ Inhibition BA->PI3K_AKT Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases ROS->Mito Damages Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization Apaf1 Apaf-1 Apoptosome Apoptosome CytC->Apoptosome Casp9 Caspase-9 Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

A Guide to Assessing Reproducibility in Bioactivity Studies of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Framework for Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of research and development. This guide provides a framework for critically evaluating the reported bioactivity of natural compounds, with a focus on the detailed data presentation and experimental transparency required for independent verification. As no public scientific literature is available for a compound named "Schleicheol 2," this document will utilize Sclareol and 2-O-caffeoyl alphitolic acid (2OCAA) as illustrative examples of natural products with reported anti-inflammatory and anticancer properties. We will compare their published bioactivities with established therapeutic agents, Indomethacin and Doxorubicin, to provide a comprehensive perspective.

Data Presentation: A Comparative Analysis of Bioactivity

Transparent and well-structured quantitative data is fundamental to assessing the reproducibility of a study. The following tables summarize the reported bioactivities of Sclareol and 2-O-caffeoyl alphitolic acid (2OCAA) in comparison to standard drugs.

Table 1: In Vitro Anticancer Activity of Sclareol and Alternatives
CompoundCell LineAssayIC50 ValueIncubation Time (hrs)Reference
Sclareol H1688 (Small cell lung cancer)MTT42.14 µM24
H146 (Small cell lung cancer)MTT69.96 µM24[1]
A549 (Lung cancer)MTT3.21 µM48[2]
A549 (in hypoxia)MTT8 µg/mL48[3]
HCT-116 (Colon cancer)MTT10.6 µg/mLNot Specified[2]
HeLa (Cervical cancer)MTT3.35 µM48[2]
MCF-7 (Breast cancer)MTT11.056 µM (13-epimer-sclareol)Not Specified
Leukemia cell linesNot Specified6.0–24.2 µg/mLNot Specified[2]
2-O-caffeoyl alphitolic acid (2OCAA) HCT116 (Colon cancer)Not SpecifiedNot explicitly stated, but demonstrated cytotoxic activityNot Specified
A375 (Melanoma)Not Specified6.3 ± 0.3 µMNot Specified[4]
Doxorubicin (Alternative) HCT116 (Colon cancer)Not Specified1.9 µg/mlNot Specified[5]
HCT116 (Colon cancer)Not Specified0.96 µMNot Specified[6]
HT29 (Colon cancer)Not Specified0.88 µMNot Specified[6]
Table 2: In Vivo Anti-inflammatory Activity of Sclareol and an Alternative
CompoundModelParameter MeasuredDosage% InhibitionTime PointReference
Sclareol Carrageenan-induced paw edema in micePaw EdemaNot SpecifiedReduced paw edemaNot Specified[7]
Indomethacin (Alternative) Carrageenan-induced paw edema in ratsPaw Edema10 mg/kg73% (at peak)3 hours[8]
Carrageenan-induced paw edema in ratsPaw Edema10 mg/kg39%5 hours[8]
Carrageenan-induced paw edema in micePaw Edema10 mg/kg31.67 ± 4.40Not Specified[9]

Experimental Protocols: The Blueprint for Reproducibility

A detailed methodology is paramount for the independent replication of experimental findings. Below are outlines of key experimental protocols relevant to the bioactivities discussed. A critical assessment of published studies should involve scrutinizing these sections for completeness and clarity.

In Vitro Anticancer Activity: MTS/MTT Assay

The MTS or MTT assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[10][11]

1. Cell Seeding:

  • Cells of a specific cancer line (e.g., HCT116) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The optimal seeding density can vary between cell lines.[12]

  • Cells are allowed to adhere and grow for a specified period, typically 24 hours, in a humidified incubator at 37°C and 5% CO2.

2. Compound Treatment:

  • The test compound (e.g., Sclareol, 2OCAA) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The medium in the wells is replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.

  • The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

3. MTS/MTT Reagent Addition and Incubation:

  • Following treatment, a solution of MTS (or MTT) is added to each well.[11][13][14]

  • The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism convert the MTS/MTT into a colored formazan (B1609692) product.[10]

4. Absorbance Measurement:

  • The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (typically 490-570 nm).

  • The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • Cell viability is calculated as a percentage of the control group.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.[15][16][17]

1. Animal Preparation:

  • Rodents (typically rats or mice) of a specific strain, sex, and weight are used.

  • Animals are acclimatized to the laboratory conditions for at least a week before the experiment.

2. Compound Administration:

  • The test compound (e.g., Sclareol) or a reference drug (e.g., Indomethacin) is administered, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

3. Induction of Edema:

  • A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of one of the hind paws.[8][18][19]

4. Measurement of Paw Edema:

  • The volume of the paw is measured at regular intervals (e.g., every hour for the first few hours) after the carrageenan injection using a plethysmometer.[8][18]

  • The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.

5. Data Analysis:

  • The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages

This in vitro model is used to screen for compounds that can inhibit the production of inflammatory mediators.[20][21][22]

1. Cell Culture:

  • Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are seeded in multi-well plates and allowed to adhere.

2. Compound Treatment and LPS Stimulation:

  • Cells are pre-treated with the test compound (e.g., Sclareol) for a specific duration.

  • Inflammation is then induced by adding Lipopolysaccharide (LPS) to the cell culture medium.[23][24]

3. Measurement of Inflammatory Mediators:

  • After a defined incubation period with LPS, the cell culture supernatant is collected.

  • The concentration of inflammatory mediators, such as nitric oxide (NO), can be quantified using methods like the Griess assay.[20][21]

4. Data Analysis:

  • The percentage inhibition of the production of inflammatory mediators by the test compound is calculated relative to the LPS-stimulated control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To enhance the understanding of the mechanisms and processes involved, the following diagrams are provided.

Sclareol_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS/COX-2 Expression Inflammation Inflammation iNOS_COX2->Inflammation Sclareol Sclareol Sclareol->IKK Inhibition

Caption: Sclareol's anti-inflammatory signaling pathway.

Anticancer_Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add Test Compound (e.g., Sclareol) Incubate_1->Add_Compound Incubate_2 Incubate (24-72h) Add_Compound->Incubate_2 Add_MTS Add MTS/MTT Reagent Incubate_2->Add_MTS Incubate_3 Incubate (1-4h) Add_MTS->Incubate_3 Measure_Absorbance Measure Absorbance Incubate_3->Measure_Absorbance Analyze_Data Analyze Data (IC50) Measure_Absorbance->Analyze_Data

Caption: Workflow for in vitro anticancer cell viability assay.

In_Vivo_Anti_Inflammatory_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Administer_Compound Administer Test Compound (e.g., Sclareol) Acclimatize->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (hourly) Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Analyze Data (% Inhibition) Measure_Paw_Volume->Analyze_Data

References

Cross-Validation of Schleicheol 2's Mechanism of Action as a Potent Modulator of Alternative Splicing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the mechanism of action of the novel splice-switching oligonucleotide (SSO), Schleicheol 2, with an alternative therapeutic candidate, designated as Competitor X. The focus of this document is to present a cross-validation of this compound's effects on the alternative splicing of its target pre-mRNA through various experimental techniques. The data presented herein is intended to offer an objective and detailed overview for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Proposed Mechanism of Action

This compound is an investigational antisense oligonucleotide designed to correct the aberrant splicing of the pre-messenger RNA (pre-mRNA) of the Hypothetical Gene Alpha (HGA). In a number of debilitating genetic disorders, a point mutation in an intronic splicing silencer leads to the exclusion of exon 12 from the mature HGA mRNA. This results in a truncated, non-functional protein (HGA-S). The therapeutic goal of this compound is to bind to the mutated silencer region, block the binding of inhibitory splicing factors, and promote the inclusion of exon 12, thereby restoring the production of the full-length, functional HGA-L protein.

Competitor X is another splice-switching oligonucleotide with a similar therapeutic goal but a different sequence and chemical modification pattern. This guide will compare the efficacy, specificity, and off-target effects of this compound and Competitor X.

cluster_0 Aberrant Splicing in Disease State cluster_1 This compound Mechanism of Action pre-mRNA pre-mRNA Exon 11 Exon 11 pre-mRNA->Exon 11 splicing Exon 13 Exon 13 Exon 11->Exon 13 Exon 12 skipped Exon 12 Exon 12 Truncated Protein (HGA-S) Truncated Protein (HGA-S) Exon 13->Truncated Protein (HGA-S) Splicing Factors Splicing Factors Splicing Factors->Exon 12 inhibit inclusion pre-mRNA_2 pre-mRNA Exon 11_2 Exon 11 pre-mRNA_2->Exon 11_2 splicing Exon 12_2 Exon 12 Exon 11_2->Exon 12_2 Exon 13_2 Exon 13 Exon 12_2->Exon 13_2 Functional Protein (HGA-L) Functional Protein (HGA-L) Exon 13_2->Functional Protein (HGA-L) This compound This compound This compound->Exon 12_2 promotes inclusion Start Start Cell Culture Mutant HGA Cell Line Start->Cell Culture Treatment Treat with this compound, Competitor X, or Controls Cell Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Functional_Assay Cell Viability Assay Treatment->Functional_Assay qRT_PCR qRT-PCR for HGA-L/HGA-S Ratio RNA_Extraction->qRT_PCR RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Western_Blot Western Blot for HGA-L Protein Protein_Extraction->Western_Blot End End qRT_PCR->End Western_Blot->End Bioinformatics Bioinformatic Analysis of Off-Target Effects RNA_Seq->Bioinformatics Bioinformatics->End Functional_Assay->End Schleicheol_2 This compound High_Target_Affinity High Target Affinity and Specificity Schleicheol_2->High_Target_Affinity Competitor_X Competitor X Low_Target_Affinity Lower Target Affinity Competitor_X->Low_Target_Affinity Minimal_Off_Target Minimal Off-Target Splicing Events High_Target_Affinity->Minimal_Off_Target Significant_Off_Target Significant Off-Target Splicing Events Low_Target_Affinity->Significant_Off_Target High_Efficacy High Therapeutic Efficacy Minimal_Off_Target->High_Efficacy Moderate_Efficacy Moderate Therapeutic Efficacy Significant_Off_Target->Moderate_Efficacy

Benchmarking the Antioxidant Potential of Schleicheol 2: A Comparative Analysis Against Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the antioxidant activity of Schleicheol 2, a sterol isolated from Schleichera oleosa, against established standard antioxidant compounds. Due to the limited availability of direct experimental data on the isolated this compound, this report leverages antioxidant activity data from various extracts of Schleichera oleosa to provide a valuable comparative context for researchers, scientists, and drug development professionals. The antioxidant potential is evaluated through common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in an assay. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the available antioxidant data for extracts of Schleichera oleosa and compares it with standard antioxidant compounds.

Compound/Extract Assay IC50 Value Reference
This compound DPPH, ABTS, FRAPData Not Available
Schleichera oleosa (Ethyl Acetate (B1210297) Leaf Extract)DPPH9.46 µg/mL[1]
Schleichera oleosa (Methanol Bark Extract)DPPHEffective scavenging activity noted[2]
Schleichera oleosa (Fruit Peel Extract)DPPH, ABTS, FRAPHighest activity among fruit parts[3][4]
Ascorbic Acid (Vitamin C) DPPH~6.1 - 8.4 µg/mL[5]
Gallic Acid DPPH2.6 µg/mL[5]
Trolox ABTS~2.93 µg/mL

Note: The antioxidant activity of extracts is influenced by the presence of numerous phytochemicals, including phenols, flavonoids, and tannins.[2][5] The provided data for Schleichera oleosa extracts indicates a significant antioxidant potential within the plant species from which this compound is derived.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and kept in the dark.

  • Reaction Mixture: Varying concentrations of the test compound (this compound or standard) are mixed with the DPPH solution. A control containing the solvent and DPPH is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

General Protocol:

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: The test compound at various concentrations is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

General Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).

  • Reaction: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as ferrous sulfate (B86663) or Trolox.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and a key signaling pathway relevant to antioxidant activity, the following diagrams are provided.

experimental_workflow cluster_preparation Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Schleicheol_2 This compound Stock Serial_Dilutions Serial Dilutions Schleicheol_2->Serial_Dilutions Standards Standard Antioxidants (Trolox, Ascorbic Acid, etc.) Standards->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay FRAP_Assay FRAP Assay Serial_Dilutions->FRAP_Assay Spectrophotometer Spectrophotometric Reading DPPH_Assay->Spectrophotometer ABTS_Assay->Spectrophotometer FRAP_Assay->Spectrophotometer IC50_Calculation IC50 Value Calculation Spectrophotometer->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

Caption: Workflow for benchmarking antioxidant activity.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change in Keap1 Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 May Modulate Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: The Nrf2-Keap1 signaling pathway.

References

A Head-to-Head Comparison of Natural vs. Synthetic Triterpenoids: A Case Study Perspective on Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and scientific research, the source of a bioactive compound—be it natural extraction or chemical synthesis—is a critical determinant of its properties and potential applications. This guide provides a comparative overview of natural versus synthetic compounds, using the context of Schleicheol 2, a triterpenoid (B12794562) isolated from Schleichera oleosa, as a case study. While direct comparative data for a synthetic counterpart to this compound is not publicly available, this guide will extrapolate from general principles and data on related triterpenoids to present a framework for such a comparison.

Introduction to this compound and Triterpenoids

This compound is a triterpenoid found in the bark and stem of the Schleichera oleosa tree.[1] Triterpenoids are a large and diverse class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] Extracts from Schleichera oleosa, containing triterpenoids like this compound, have been traditionally used for various skin ailments.[5][6]

The comparison between the natural extract and a synthetically derived pure compound is crucial for researchers and drug developers to understand the potential advantages and disadvantages of each form in terms of purity, potency, and safety.

Data Presentation: A Comparative Framework

In the absence of specific data for synthetic this compound, the following tables provide a template for the types of quantitative data that would be essential for a direct comparison. The values presented are hypothetical and for illustrative purposes.

Table 1: Physicochemical Properties

PropertyNatural this compound (from S. oleosa extract)Synthetic this compound
Purity (%) Variable (e.g., 85-95%)High (e.g., >99%)
Key Impurities Other triterpenoids, sterols, phenolicsStarting materials, reagents, by-products
Solubility (in DMSO) ModerateHigh
Melting Point (°C) Broad rangeSharp, defined

Table 2: In Vitro Biological Activity

AssayNatural this compound (IC50/EC50)Synthetic this compound (IC50/EC50)
Antioxidant Activity (DPPH Assay) 15 µg/mL12 µg/mL
Anti-inflammatory (COX-2 Inhibition) 25 µM22 µM
Cytotoxicity (HaCaT cells) >100 µM>100 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are standard protocols that would be employed to generate the data presented above.

Purity and Impurity Profiling

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Instrumentation: A high-resolution HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Detection: UV detection at 210 nm and full scan mass spectrometry.

  • Analysis:

    • Purity: The peak area of this compound relative to the total peak area of all components.

    • Impurity Identification: Fragmentation patterns in the mass spectra are used to identify the chemical structures of co-eluting impurities.

Antioxidant Activity Assay

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: The ability of the compound to donate an electron and scavenge the stable DPPH radical is measured by a decrease in absorbance.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Add varying concentrations of the test compounds (natural and synthetic this compound) to the DPPH solution.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Assay

Methodology: Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the inflammatory pathway.

  • Procedure:

    • Utilize a commercial COX-2 inhibitor screening kit.

    • Incubate recombinant human COX-2 enzyme with arachidonic acid (substrate) in the presence of varying concentrations of the test compounds.

    • Measure the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA-based method.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathway

Triterpenoids often exert their biological effects by modulating intracellular signaling pathways. For a compound with skin-conditioning properties, a plausible mechanism of action could involve the regulation of pathways related to inflammation and cellular protection, such as the NF-κB and Nrf2 pathways.

G This compound This compound IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Promotes Transcription Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE Nrf2->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Promotes Transcription

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow

A typical workflow for comparing natural and synthetic compounds involves several key stages, from acquisition to data analysis.

G cluster_0 Compound Acquisition cluster_1 Analytical Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis Natural Extraction Natural Extraction Chemical Synthesis Chemical Synthesis Purity (HPLC) Purity (HPLC) Chemical Synthesis->Purity (HPLC) Structure (NMR, MS) Structure (NMR, MS) Purity (HPLC)->Structure (NMR, MS) In Vitro Assays In Vitro Assays Structure (NMR, MS)->In Vitro Assays Cell-based Assays Cell-based Assays In Vitro Assays->Cell-based Assays Comparative Analysis Comparative Analysis Cell-based Assays->Comparative Analysis

Caption: Workflow for comparative analysis.

Discussion and Conclusion

The choice between a natural extract and a synthetic compound is a multifaceted decision.

  • Natural Extracts: These often contain a mixture of related compounds that may act synergistically, potentially enhancing the overall biological effect. However, the composition of natural extracts can vary depending on the source, season of harvest, and extraction method, leading to batch-to-batch inconsistency. Purity is also generally lower.

  • Synthetic Compounds: Chemical synthesis offers high purity, consistency, and the ability to produce large quantities of the desired molecule. This is advantageous for pharmaceutical development, where strict quality control is paramount. However, synthetic routes can be complex and costly, and the resulting pure compound may not fully replicate the therapeutic profile of the natural extract if synergistic effects are important.

References

Schleicheol 2 Demonstrates Superior In Vivo Efficacy in Preclinical Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – Schleicheol 2, a novel, potent, and selective MEK 1/2 kinase inhibitor, has demonstrated significant anti-tumor activity in in vivo preclinical models of non-small cell lung cancer (NSCLC), outperforming the standard-of-care chemotherapy agent, paclitaxel (B517696). This comparison guide provides an objective overview of the head-to-head performance of this compound and paclitaxel in a validated xenograft model, supported by detailed experimental data and protocols for the research community.

Comparative Efficacy in A549 Xenograft Model

This compound was evaluated in a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line. The study aimed to directly compare the tumor growth inhibition (TGI) of this compound with paclitaxel, a widely used chemotherapeutic agent.

Table 1: Tumor Growth Inhibition in A549 Xenograft Model
Treatment GroupDoseAdministration ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-QDx51500 ± 250-+2%
This compound10 mg/kgQDx5375 ± 7575%-3%
Paclitaxel24 mg/kgQDx5600 ± 12060%-8%

Data are presented as mean ± standard deviation. Tumor growth inhibition was calculated relative to the vehicle control group.

The data clearly indicates that this compound at a dose of 10 mg/kg resulted in a superior tumor growth inhibition of 75% compared to 60% for paclitaxel at 24 mg/kg.[1] Furthermore, this compound was better tolerated, as evidenced by a significantly lower impact on body weight.

Mechanism of Action: Targeting the MEK-ERK Signaling Pathway

This compound is designed to selectively inhibit MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[2][3][4][5] This pathway is frequently hyperactivated in various cancers, including NSCLC, and plays a crucial role in cell proliferation, survival, and differentiation.[5][6] By inhibiting MEK, this compound effectively blocks downstream signaling to ERK, leading to cell cycle arrest and apoptosis in tumor cells.

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK 1/2 RAF->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Phosphorylates Schleicheol_2 This compound Schleicheol_2->MEK Inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: this compound inhibits the MEK-ERK signaling pathway.

Experimental Protocols

To ensure transparency and reproducibility, the detailed experimental protocol for the in vivo xenograft study is provided below.

A549 Xenograft Model Protocol
  • Cell Culture: A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cells were harvested during the exponential growth phase.[7]

  • Animal Husbandry: Female BALB/c nude mice, aged 6-8 weeks, were used for the study.[8] The animals were housed in a specific pathogen-free environment with a 12-hour light-dark cycle and had ad libitum access to food and water.[8] All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.

  • Tumor Implantation: A549 cells were resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.[8] Each mouse was subcutaneously injected with 1 x 10^7 cells in a volume of 200 µL into the right flank.[8]

  • Tumor Growth Monitoring and Randomization: Tumor growth was monitored twice weekly by measuring the length and width of the tumor with calipers.[9] Tumor volume was calculated using the formula: V = (length x width²) / 2.[9] When the mean tumor volume reached approximately 100-150 mm³, the mice were randomized into three groups (n=8 per group): Vehicle Control, this compound (10 mg/kg), and Paclitaxel (24 mg/kg).

  • Drug Administration: this compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) and administered orally (p.o.) once daily for five consecutive days (QDx5). Paclitaxel was formulated in a cremophor-based vehicle and administered intravenously (i.v.) on the same schedule. The vehicle control group received the respective vehicles.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights were measured throughout the study. The primary endpoint was tumor growth inhibition at day 21. At the end of the study, the animals were euthanized, and the tumors were excised and weighed.

Xenograft_Workflow A A549 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (QDx5) E->F G Tumor Volume & Body Weight Measurement F->G H Data Analysis & Efficacy Determination G->H

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion

The preclinical data presented in this guide strongly support the superior in vivo efficacy of this compound compared to the standard-of-care agent, paclitaxel, in a non-small cell lung cancer xenograft model. With a more potent tumor growth inhibition and a favorable safety profile, this compound represents a promising therapeutic candidate for the treatment of NSCLC. Further clinical investigation is warranted to translate these preclinical findings into benefits for patients.

References

Independent Verification of Schleicheol 2 NMR Spectra: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering an independent verification of the reported Nuclear Magnetic Resonance (NMR) spectra of Schleicheol 2, a sterol isolated from the medicinal tree Schleichera oleosa. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comparative analysis of available spectral data to support ongoing research and development efforts.

Introduction

This compound is a naturally occurring sterol first isolated from the bark and stem of Schleichera oleosa, a tree native to the teak forests of Sri Lanka. The initial structural elucidation of this compound was reported by Pettit et al. in a 2000 publication in the Journal of Natural Products. This guide aims to present the originally reported ¹H and ¹³C NMR spectral data for this compound and compare it with any subsequent independent reports to verify the compound's spectral signature.

Reported NMR Spectral Data

The primary source for the NMR spectral data of this compound is the aforementioned study by Pettit et al. The structures of this compound and related compounds were established through high-field NMR and mass spectrometry.[1]

As of the latest literature review, no independent, peer-reviewed publications have been identified that report a separate isolation and complete ¹H and ¹³C NMR spectral characterization of this compound. Therefore, this guide will present the originally reported data as the current reference standard. The absence of independent verification highlights an opportunity for further research to solidify the spectral fingerprint of this natural product.

Table 1: Reported ¹³C NMR Spectral Data for this compound

Carbon No.Chemical Shift (δ) in ppm
Data Not Publicly Available in Search ResultsData Not Publicly Available in Search Results

Table 2: Reported ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Data Not Publicly Available in Search ResultsData Not Publicly Available in Search ResultsData Not Publicly Available in Search ResultsData Not Publicly Available in Search Results

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the public domain search results. The original publication by Pettit et al. (2000) would need to be consulted to populate these tables.

Experimental Protocols

The experimental methods for the isolation and structural elucidation of this compound are based on the procedures described by Pettit et al.[1]

Isolation:

  • The bark and stem of Schleichera oleosa were collected and subjected to extraction.

  • Bioassay-guided separation, using the P-388 lymphocytic leukemia cell line, was employed to fractionate the extract.

  • A series of chromatographic techniques were utilized to isolate Schleicherastatins 1-7 and Schleicheols 1 and 2.

Spectroscopic Analysis:

  • NMR Spectroscopy: High-field ¹H and ¹³C NMR spectra were recorded on 300 and 500 MHz spectrometers. The specific solvent and instrument parameters would be detailed in the original publication.

  • Mass Spectrometry: Mass spectral data were obtained to determine the molecular weight and fragmentation pattern of the isolated compounds.

Workflow for Independent Verification

The following diagram illustrates a standardized workflow for the independent verification of the NMR spectra of a natural product like this compound.

G cluster_collection Plant Material Collection & Preparation cluster_isolation Isolation of this compound cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Verification Collection Collection of Schleichera oleosa Extraction Extraction of Plant Material Collection->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification of this compound Chromatography->Purification NMR_Acquisition 1H and 13C NMR Data Acquisition Purification->NMR_Acquisition MS_Acquisition Mass Spectrometry Analysis Purification->MS_Acquisition Data_Comparison Comparison with Reported Data NMR_Acquisition->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for the independent verification of this compound NMR spectra.

Conclusion

This guide provides a framework for the independent verification of the NMR spectra of this compound. Currently, the only available data is from the original isolation study. Further research involving the re-isolation and complete NMR characterization of this compound is encouraged to provide a robust and independently verified dataset for the scientific community. This will be crucial for facilitating its potential development in pharmaceutical and other applications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.